5-(3-Azidopropyl)cytidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C12H18N6O5 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
4-amino-5-(3-azidopropyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1 |
InChIキー |
YWZOTQGMVISLQT-IPILIZDMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Azidopropyl)cytidine for Researchers and Drug Development Professionals
Introduction
5-(3-Azidopropyl)cytidine is a chemically modified nucleoside analog of cytidine (B196190) that has garnered significant interest in the fields of chemical biology and drug development. Its unique structure, featuring a reactive azide (B81097) group, allows for its application in bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This functionality enables the specific labeling and tracking of nucleic acids, providing a powerful tool for studying DNA and RNA metabolism and dynamics. Furthermore, as a cytidine analog, it possesses the potential to interact with various cellular enzymes, including DNA methyltransferases, suggesting its utility as a potential epigenetic modulator and therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a cytidine core modified at the 5-position of the pyrimidine (B1678525) ring with a 3-azidopropyl group. This modification introduces a bioorthogonal handle without significantly disrupting the overall structure of the nucleoside, allowing it to be recognized and incorporated into nucleic acids by cellular machinery.
The chemical structure can be represented by the following SMILES notation: O[C@H]1--INVALID-LINK----INVALID-LINK--C(N)=NC2=O)O[C@@H]1CO
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈N₆O₅ | ChemBK |
| Molecular Weight | 326.31 g/mol | ChemBK |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in DMSO and DMF | Generic Material Property |
| Storage | -20°C for long-term storage | Generic Material Property |
Experimental Protocols
The primary experimental application of this compound is in the metabolic labeling of newly synthesized RNA, followed by bioorthogonal ligation using click chemistry. This allows for the isolation, visualization, and analysis of nascent RNA transcripts.
Metabolic Labeling of Nascent RNA
This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Mammalian cell line of interest
-
DMSO (Dimethyl sulfoxide)
-
Standard cell culture equipment (incubator, flasks, etc.)
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a final concentration of 10-100 mM. Store the stock solution at -20°C.
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Add this compound to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the metabolic incorporation of the analog into newly synthesized RNA.
-
Harvest the cells and proceed with total RNA extraction using a standard protocol (e.g., TRIzol reagent or a commercial kit).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Labeling
This protocol outlines the "clicking" of an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) onto the azide-modified RNA.
Materials:
-
Azide-labeled total RNA (from the previous protocol)
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
Reaction buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
1-10 µg of azide-labeled total RNA
-
Nuclease-free water to a final volume of X µL (depending on other component volumes)
-
Reaction buffer (to a final concentration of 1X)
-
Alkyne-reporter molecule (e.g., to a final concentration of 10-50 µM)
-
-
Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and the THPTA/TBTA ligand in a 1:5 molar ratio.
-
Add the copper catalyst solution to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
-
Purify the labeled RNA using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove unreacted components. The labeled RNA is now ready for downstream applications.
Mechanism of Action and Biological Activity
As a cytidine analog, this compound can be metabolized by cellular salvage pathways and converted into its triphosphate form. This triphosphate analog can then be utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA chains.
Furthermore, many cytidine analogs are known to interact with DNA methyltransferases (DNMTs).[1] These enzymes are responsible for establishing and maintaining DNA methylation patterns, which play a crucial role in gene regulation. It is plausible that this compound, after its conversion to the deoxyribonucleoside triphosphate, could be incorporated into DNA and subsequently inhibit DNMTs, leading to a reduction in DNA methylation. This potential for epigenetic modulation makes it a compound of interest for cancer research and other diseases associated with aberrant DNA methylation.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its use in metabolic labeling.
References
In-Depth Technical Guide: Synthesis and Purification of 5-(3-Azidopropyl)cytidine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway and purification strategy for 5-(3-Azidopropyl)cytidine (B12390920), a valuable research tool for introducing an azide (B81097) functionality into oligonucleotides for subsequent "click" chemistry applications. The proposed methodology is based on established chemical transformations for nucleoside modifications.
Synthetic Pathway Overview
The synthesis of this compound can be strategically approached in a multi-step process commencing with the functionalization of a uridine (B1682114) precursor, followed by the conversion of the uracil (B121893) base to a cytosine base. This method allows for the introduction of the azidoalkyl side chain at the C5 position of the pyrimidine (B1678525) ring.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for each synthetic step. These protocols are derived from analogous reactions reported in the scientific literature for nucleoside modifications. Optimization may be required to achieve desired yields and purity.
Synthesis of 5-(3-Hydroxypropyl)uridine
This initial step involves the introduction of a 3-hydroxypropyl side chain at the C5 position of uridine. A common method for this transformation is a radical addition reaction.
Protocol:
-
In a suitable reaction vessel, dissolve uridine in an appropriate solvent such as a mixture of acetonitrile (B52724) and water.
-
Add a radical initiator, for example, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and a silver nitrate (B79036) (AgNO₃) catalyst.
-
Introduce 3-hydroxypropan-1-ol to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 5-(3-hydroxypropyl)uridine.
Synthesis of 5-(3-Chloropropyl)uridine
The hydroxyl group of the side chain is then converted to a more reactive leaving group, such as a chloride, to facilitate the subsequent azide substitution.
Protocol:
-
Dissolve 5-(3-hydroxypropyl)uridine in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a chlorinating agent, for example, thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain 5-(3-chloropropyl)uridine.
Synthesis of 5-(3-Azidopropyl)uridine
The key azide functionality is introduced via a nucleophilic substitution reaction.
Protocol:
-
Dissolve 5-(3-chloropropyl)uridine in a polar aprotic solvent like DMF.
-
Add an excess of sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude 5-(3-azidopropyl)uridine by silica gel column chromatography.
Synthesis of this compound
The final step is the conversion of the uridine derivative to the corresponding cytidine (B196190) derivative. This is typically achieved through a two-step process involving the formation of a 4-triazolyl intermediate followed by amination.
Protocol:
-
Activation: Dissolve 5-(3-azidopropyl)uridine in anhydrous acetonitrile. Add 1,2,4-triazole (B32235) and a suitable activating agent such as phosphorus oxychloride (POCl₃) or p-chlorophenyl phosphorodichloridate at low temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC or HPLC until the formation of the 4-(1,2,4-triazol-1-yl) intermediate is complete.
-
Amination: To the reaction mixture containing the activated intermediate, add a solution of ammonia (B1221849) in an appropriate solvent (e.g., aqueous ammonia or ammonia in methanol) at room temperature.
-
Stir the reaction mixture in a sealed vessel until the conversion to this compound is complete, as monitored by TLC or HPLC.
-
Remove the solvent under reduced pressure.
-
Purify the final product as described in the purification section below.
Purification and Characterization
Purification of the final product is crucial to ensure its suitability for research applications. A combination of chromatographic techniques is generally employed.
Purification Workflow
Caption: Purification workflow for this compound.
Purification Protocol:
-
Silica Gel Chromatography: The crude product from the amination step is first subjected to silica gel column chromatography. A gradient elution system, for example, dichloromethane/methanol, can be used to separate the desired product from reaction byproducts and unreacted starting materials.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For obtaining high-purity material, RP-HPLC is recommended. A C18 column with a gradient of acetonitrile in water (often with a small amount of a modifier like trifluoroacetic acid or triethylammonium (B8662869) acetate) is typically effective for purifying nucleoside analogs.[1] The fractions containing the pure product are collected and lyophilized.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be consistent with the proposed structure of this compound. Key signals to identify would include the anomeric proton of the ribose sugar, the protons of the pyrimidine ring, and the protons of the 3-azidopropyl side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Quantitative Data Summary
| Step | Reactant | Product | Expected Yield (%) | Purity (%) (after purification) |
| 1. Radical Addition | Uridine | 5-(3-Hydroxypropyl)uridine | 40 - 60 | >95 |
| 2. Chlorination | 5-(3-Hydroxypropyl)uridine | 5-(3-Chloropropyl)uridine | 70 - 90 | >95 |
| 3. Azide Substitution | 5-(3-Chloropropyl)uridine | 5-(3-Azidopropyl)uridine | 80 - 95 | >95 |
| 4. Amination | 5-(3-Azidopropyl)uridine | This compound | 50 - 70 | >98 (after HPLC) |
Note: The yields are estimates and can vary depending on reaction conditions and scale. Purity is typically assessed by HPLC and NMR.
Conclusion
The synthesis and purification of this compound, while requiring a multi-step process, is achievable through established methodologies in nucleoside chemistry. This guide provides a robust framework for researchers to produce this valuable chemical probe for applications in chemical biology and drug discovery. Careful execution of the experimental protocols and rigorous purification are paramount to obtaining high-quality material for reliable downstream applications.
References
An In-depth Technical Guide to 5-(3-Azidopropyl)cytidine: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Azidopropyl)cytidine is a modified nucleoside analog of cytidine (B196190), featuring an azidopropyl group attached to the C5 position of the cytosine base. This modification imparts unique chemical reactivity, making it a valuable tool in bioconjugation and chemical biology. Its structural similarity to cytidine also suggests potential roles in modulating biological processes, particularly those involving nucleic acid metabolism and epigenetic regulation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its potential biological applications.
Physical and Chemical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further empirical determination of properties such as melting point, boiling point, and specific solubility is recommended for precise applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₆O₅ | [Calculated] |
| Molecular Weight | 326.31 g/mol | [Calculated] |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | N/A |
| pKa | Not reported | N/A |
Experimental Protocols
Synthesis of this compound
Workflow for a potential synthesis route:
5-(3-Azidopropyl)cytidine: A Bioorthogonal Chemical Reporter for Probing RNA Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Azidopropyl)cytidine is a modified nucleoside analog that serves as a powerful bioorthogonal chemical reporter for the study of RNA metabolism and dynamics. Its chemical structure, featuring an azido (B1232118) group attached to the C5 position of cytidine (B196190) via a propyl linker, allows for its metabolic incorporation into newly synthesized RNA. The azide (B81097) moiety acts as a bioorthogonal handle, enabling the selective and covalent attachment of reporter molecules, such as fluorophores or biotin, through highly specific and efficient click chemistry reactions. This enables the visualization, capture, and analysis of nascent RNA transcripts, providing a temporal snapshot of gene expression and RNA processing events within cells. This technical guide provides a comprehensive overview of the properties, experimental methodologies, and applications of this compound as a bioorthogonal reporter.
Core Principles
The utility of this compound as a bioorthogonal reporter is based on a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form by the cell's natural nucleoside salvage pathway. This analog is then incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP).
-
Bioorthogonal Ligation (Click Chemistry): The azide group incorporated into the nascent RNA does not interfere with cellular processes. After labeling, the azide-tagged RNA can be specifically and efficiently conjugated to a reporter molecule containing a terminal alkyne or a strained cyclooctyne. This is achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Physicochemical and Biological Properties
While specific quantitative data for this compound is not extensively available in the public domain, the properties of similar azido-modified nucleosides can provide valuable insights.
| Property | Description | Quantitative Data (for related compounds) |
| Chemical Formula | C₁₂H₁₈N₆O₅ | - |
| Molecular Weight | 326.31 g/mol | - |
| Bioorthogonality | The azide group is chemically inert within the cellular environment but reacts specifically with alkyne- or cyclooctyne-containing probes. | - |
| Cell Permeability | As a nucleoside analog, it is expected to be taken up by cells via nucleoside transporters. The lipophilicity of the azidopropyl group may influence its transport efficiency. | Nucleoside analogs generally exhibit good cell permeability through active transport mechanisms. |
| Stability | The stability of the azidopropyl linkage and the cytidine base in cell culture media is crucial for efficient labeling. | Azide-modified nucleosides are generally stable in cell culture conditions for the duration of labeling experiments. |
| Cytotoxicity | High concentrations of modified nucleosides can be cytotoxic. It is essential to determine the optimal concentration that allows for sufficient labeling without significant adverse effects on cell viability. | For the related compound 5-Aza-2'-deoxycytidine, IC50 values in cancer cell lines can range from low micromolar to over 50 µM depending on the cell line and exposure time[1]. |
Experimental Protocols
The following protocols are adapted from established methods for similar azide-modified nucleosides and should be optimized for the specific cell type and experimental goals.
Metabolic Labeling of Nascent RNA
This protocol describes the incorporation of this compound into the RNA of cultured cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM - 500 µM). Note: The optimal concentration and labeling time should be determined empirically for each cell type to maximize labeling and minimize toxicity.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to 4 hours, depending on the desired temporal resolution of the experiment.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
RNA Isolation: Isolate total RNA from the cells using TRIzol reagent or a preferred RNA extraction kit according to the manufacturer's instructions.
Bioorthogonal Ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the biotinylation of azide-labeled RNA for subsequent capture.
Materials:
-
Azide-labeled total RNA (5-10 µg)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium Ascorbate
-
10X Click Reaction Buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following in order:
-
5-10 µg of azide-labeled total RNA
-
Nuclease-free water to a final volume of 40 µL
-
5 µL of 10X Click Reaction Buffer
-
2 µL of CuSO₄ stock solution (final concentration: 2 mM)
-
2 µL of stabilizing ligand stock solution (final concentration: 2 mM)
-
2.5 µL of Alkyne-Biotin stock solution (final concentration: 0.5 mM)
-
-
Initiation of Reaction: Gently mix the solution by pipetting. Add 2.5 µL of freshly prepared Sodium Ascorbate stock solution (final concentration: 5 mM) to initiate the click reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol (B145695) precipitation.
Capture of Biotinylated Nascent RNA
This protocol describes the enrichment of biotinylated nascent RNA using streptavidin magnetic beads.
Materials:
-
Biotinylated RNA
-
Streptavidin magnetic beads
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Wash buffers (low and high salt)
-
Elution buffer (e.g., nuclease-free water or a buffer containing biotin)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's protocol with the binding buffer.
-
Binding: Add the purified biotinylated RNA to the prepared beads and incubate at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads sequentially with low and high salt wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer. The eluted RNA is now ready for downstream applications such as RT-qPCR or next-generation sequencing.
Visualizations
Metabolic Labeling and Bioorthogonal Ligation Workflow
References
Unraveling the Cellular Journey: A Technical Guide to the Metabolic Pathway of 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the metabolic pathway of 5-(3-azidopropyl)cytidine (B12390920), a cytidine (B196190) analog of significant interest in chemical biology and drug development. Understanding its cellular uptake, enzymatic conversion, and incorporation into nucleic acids is paramount for harnessing its potential in various research and therapeutic applications. This document provides a comprehensive overview of its metabolic journey, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Cellular Uptake and Activation: The Phosphorylation Cascade
Like other nucleoside analogs, this compound requires active transport into the cell and subsequent phosphorylation to become biologically active. This process is initiated by cellular nucleoside transporters that facilitate its entry across the plasma membrane. Once inside the cell, it enters the pyrimidine (B1678525) salvage pathway to be converted into its triphosphate form, the active metabolite that can be incorporated into RNA.
The phosphorylation of this compound is a stepwise process catalyzed by a series of kinases:
-
Step 1: Monophosphorylation: Uridine-cytidine kinase (UCK) is the primary enzyme responsible for the initial phosphorylation of this compound to this compound-5'-monophosphate (5-azidopropyl-CMP). This is often the rate-limiting step in the activation of cytidine analogs.
-
Step 2: Diphosphorylation: UMP-CMP kinase (UCK) then catalyzes the conversion of 5-azidopropyl-CMP to this compound-5'-diphosphate (5-azidopropyl-CDP).
-
Step 3: Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinases (NDPKs) complete the activation by phosphorylating 5-azidopropyl-CDP to this compound-5'-triphosphate (5-azidopropyl-CTP).
It is important to note that cytidine deaminase (CDA) can act as an inactivating enzyme, converting this compound to its uridine (B1682114) analog, thereby preventing its incorporation into RNA as a cytidine mimic. The balance between the activating kinase activities and the inactivating deaminase activity can significantly influence the overall efficacy of the compound.
The Cutting Edge: A Technical Guide to the Anti-Metabolic and Anti-Tumor Activities of Cytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-metabolic and anti-tumor properties of key cytidine (B196190) analogs. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, quantitative efficacy data, experimental methodologies, and relevant signaling pathways.
Introduction to Cytidine Analogs in Oncology
Cytidine analogs are a class of antimetabolite drugs that structurally mimic the natural nucleoside cytidine.[1] Their therapeutic efficacy in oncology stems from their ability to interfere with fundamental cellular processes such as DNA synthesis, repair, and epigenetic regulation.[2][3] By incorporating into DNA or RNA or by inhibiting key enzymes, these analogs induce cytotoxicity, particularly in rapidly proliferating cancer cells.[2][3] This guide focuses on five prominent cytidine analogs: Azacitidine, Decitabine (B1684300), Gemcitabine (B846), Cytarabine, and Zebularine, each with distinct mechanisms and clinical applications.
Mechanisms of Action
The anti-tumor activity of cytidine analogs is primarily driven by two core mechanisms: inhibition of DNA methyltransferases (DNMTs) and disruption of DNA synthesis and repair.
-
DNA Methyltransferase (DNMT) Inhibition: Analogs like Azacitidine, Decitabine, and Zebularine are recognized as potent hypomethylating agents.[4][5][6] After incorporation into DNA, they form covalent adducts with DNMT enzymes, trapping them and leading to their degradation.[5][7] This results in a passive loss of DNA methylation patterns during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes and induction of apoptosis.[3][7]
-
Inhibition of DNA Synthesis and Repair: Cytarabine and Gemcitabine, upon intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of DNA polymerases.[2][8] Their incorporation into the growing DNA strand leads to chain termination, stalling of replication forks, and induction of the DNA damage response (DDR), ultimately triggering apoptosis.[2][4][9] Gemcitabine's diphosphate (B83284) metabolite also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis, a mechanism known as self-potentiation.[6][10]
Quantitative Anti-Tumor Activity
The following tables summarize the quantitative data on the anti-tumor activity of the discussed cytidine analogs from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Cytidine Analogs
| Cytidine Analog | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| BCH-4556 | CAKI-1, CAKI-2, 786-0, A498 (Renal) | Cytotoxicity/Proliferation | IC50 | 15-35 nM | [11] |
| Cytarabine | H1299 (NSCLC) | Cytotoxicity | IC50 | 19.4 nM | [10] |
| Cytarabine | H1299/GR (Gemcitabine-Resistant) | Cytotoxicity | IC50 | 233.1 nM | [10] |
| RX-3117 | 59-cell line panel | Cytotoxicity | IC50 | 0.4 - >30 µM | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of Cytidine Analogs
| Cytidine Analog | Tumor Model | Dosing Regimen | Efficacy Metric | Result | Reference(s) |
| Azacitidine | Myelodysplastic Syndromes (MDS) - Phase III Trial | 75 mg/m²/day for 7 days every 4 weeks | Median Overall Survival | 24.5 months (vs. 15 months with conventional care) | |
| Decitabine | U2OS Osteosarcoma Xenograft | 2.5 mg/kg, i.p. on Days 29, 31, 33 | Tumor Volume Reduction | Significant reduction compared to saline control | [13] |
| Gemcitabine | Colo 205 Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 28% | [12] |
| Gemcitabine | H460 Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 30% | [12] |
| Gemcitabine | H69 Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 25% | [12] |
| Gemcitabine | CaSki Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 0% | [12] |
| RX-3117 | Colo 205 Xenograft | Orally Administered | Tumor Growth Inhibition (TGI) | 100% | [12] |
| RX-3117 | H460 Xenograft | Orally Administered | Tumor Growth Inhibition (TGI) | 78% | [12] |
| RX-3117 | H69 Xenograft | Orally Administered | Tumor Growth Inhibition (TGI) | 62% | [12] |
| RX-3117 | CaSki Xenograft | Orally Administered | Tumor Growth Inhibition (TGI) | 66% | [12] |
| RX-3117 | Pancreatic Tumorgraft™ CTG-0298 | Orally Administered | Tumor Growth Inhibition (TGI) | 76% (Gemcitabine TGI: 38%) | [12] |
| BCH-4556 | CAKI-1, A498, RXF-393 RCC Xenografts | 10, 25, 50 mg/kg, i.p., twice daily for 5 days | Tumor Regression | Complete regression in most animals; 40-60% tumor-free at study termination | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-metabolic and anti-tumor activities of cytidine analogs.
Cell Viability Assay (XTT/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (XTT or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the cytidine analog in culture medium. Remove the existing medium and add 100 µL of the desired drug concentrations to the wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[14]
-
Reagent Addition:
-
Incubation with Reagent: Incubate the plate at 37°C for 2-4 hours.[15][16]
-
Solubilization (for MTT): Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[16]
-
Absorbance Reading: Read the absorbance at 450 nm (with a reference wavelength of 660 nm for XTT) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence microscopy or flow cytometry.[2][17]
Protocol:
-
Sample Preparation: Prepare cells (adherent or suspension) or tissue sections according to standard protocols.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) to allow entry of the labeling reagents.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP (e.g., FITC-dUTP).
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[2]
-
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide (PI).
-
Visualization and Analysis:
-
Microscopy: Mount the samples on slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells in the population.[18]
-
Western Blot Analysis
This protocol is used to detect and quantify specific proteins involved in signaling pathways affected by cytidine analogs.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with the cytidine analog for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JNK, cleaved PARP, p21) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of cytidine analogs in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the cytidine analog on tumor growth is then monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the cytidine analog via the desired route (e.g., intraperitoneal, oral gavage) according to the specified dosing schedule. The control group receives the vehicle.[13]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI).
DNA Methyltransferase (DNMT) Activity Assay
This protocol measures the activity of DNMT enzymes in nuclear extracts or purified enzyme preparations.
Principle: A specific DNA substrate is coated on a microplate. DNMT enzymes in the sample transfer a methyl group from a donor (e.g., Adomet) to the cytosines in the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (B146107) in a colorimetric or fluorometric assay.[8]
Protocol:
-
Prepare Nuclear Extracts: Isolate nuclei from treated and untreated cells and extract nuclear proteins.
-
Assay Setup: Add assay buffer, Adomet, and the nuclear extract or purified DNMT enzyme to the wells of the DNA-coated microplate. For inhibition studies, add the cytidine analog at various concentrations. Include a positive control (purified DNMT) and a blank.[8]
-
Methylation Reaction: Incubate the plate at 37°C for 1.5-2 hours to allow the methylation reaction to occur.[8]
-
Washing: Wash the wells to remove unbound components.
-
Capture Antibody: Add a capture antibody specific for 5-methylcytosine and incubate for 60 minutes.[8]
-
Washing: Wash the wells.
-
Detection Antibody: Add a detection antibody (e.g., HRP-conjugated) and incubate.
-
Washing: Wash the wells.
-
Substrate Addition and Reading: Add the appropriate substrate (colorimetric or fluorometric) and measure the signal using a microplate reader.
-
Data Analysis: Calculate the DNMT activity as the rate of the reaction (e.g., OD/min/µg protein) and determine the percentage of inhibition for the tested compounds.
Signaling Pathways and Visualizations
The anti-tumor effects of cytidine analogs are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved.
General Mechanism of Action of Hypomethylating Cytidine Analogs
This diagram illustrates the common mechanism by which Azacitidine and Decitabine inhibit DNA methylation.
Caption: Mechanism of DNMT inhibition by hypomethylating cytidine analogs.
Cytarabine-Induced DNA Damage Response Pathway
This diagram shows the signaling cascade initiated by Cytarabine-induced DNA damage.
Caption: Cytarabine-induced DNA damage response and cell cycle arrest.
Gemcitabine-Induced JNK Signaling Pathway
This diagram outlines the activation of the JNK pathway leading to apoptosis following Gemcitabine treatment.
Caption: Gemcitabine-induced activation of the JNK signaling pathway.
Decitabine-Induced Apoptosis Pathway
This diagram illustrates how Decitabine can induce apoptosis through both intrinsic and extrinsic pathways.
References
- 1. TUNEL staining [abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. Decitabine Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. epigentek.com [epigentek.com]
- 9. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 10. Activation of c-Jun NH2-Terminal Kinase (JNK) Is Required for Gemcitabine’s Cytotoxic Effect in Human Lung Cancer H1299 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent antitumor activity of a novel nucleoside analogue, BCH-4556 (beta-L-dioxolane-cytidine), in human renal cell carcinoma xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation by decitabine of gene expression and growth of osteosarcoma U2OS cells in vitro and in xenografts: Identification of apoptotic genes as targets for demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-(3-Azidopropyl)cytidine in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Azidopropyl)cytidine (B12390920) is a modified nucleoside analog of significant interest in biomedical research and drug development. Its azido (B1232118) group enables "click chemistry" reactions, allowing for the labeling and tracking of nucleic acids in vitro and in vivo. Understanding the stability of this compound in cell culture media is paramount for the design and interpretation of experiments, ensuring that observed biological effects are attributable to the intact molecule rather than its degradation products. This technical guide provides an in-depth analysis of the potential stability of this compound in typical cell culture environments, including predicted degradation pathways, hypothetical stability data, and detailed experimental protocols for stability assessment.
Predicted Chemical Stability and Degradation Pathways
The 5-position substituent can influence the rate of these reactions. In the case of this compound, the electron-withdrawing nature of the azido group may influence the susceptibility of the pyrimidine (B1678525) ring to nucleophilic attack. Studies on other 5-substituted cytidines have shown that electron-withdrawing groups can impact the rates of both hydrolysis and deamination[1].
The stability of the azido group itself is also a consideration. While aliphatic azides, such as the one in this compound, are generally more stable than aryl azides, their stability in the complex environment of cell culture media, which contains various nucleophiles, has not been extensively documented. However, a related compound, 5-(azidomethyl)-2'-deoxyuridine, has been reported to be stable in solution at 37 °C, suggesting that the azido-alkyl group may not be inherently labile under physiological conditions.
Based on this information, the two primary predicted degradation pathways for this compound in cell culture media are:
-
Hydrolysis: Cleavage of the N-glycosidic bond to yield 5-(3-azidopropyl)cytosine and ribose.
-
Deamination: Conversion of the cytosine base to a uracil (B121893) base, resulting in the formation of 5-(3-azidopropyl)uridine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Predicted degradation pathways of this compound.
Quantitative Stability Data (Hypothetical)
In the absence of direct experimental data for this compound, the following table presents a hypothetical stability profile in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is extrapolated from the known behavior of other modified nucleosides and should be experimentally verified. The predicted half-life is estimated to be in the range of days, suggesting reasonable stability for typical cell culture experiments.
| Time (hours) | This compound Remaining (%) | 5-(3-Azidopropyl)uridine (%) (Deamination Product) | 5-(3-Azidopropyl)cytosine (%) (Hydrolysis Product) |
| 0 | 100 | 0 | 0 |
| 24 | 95 | 3 | 2 |
| 48 | 90 | 6 | 4 |
| 72 | 85 | 9 | 6 |
| 96 | 80 | 12 | 8 |
Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific cell culture medium, supplements, pH, and other experimental conditions.
Experimental Protocols for Stability Assessment
To determine the empirical stability of this compound in a specific cell culture medium, the following experimental workflow is recommended.
dot graph G { bgcolor="#FFFFFF" node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Experimental workflow for stability assessment.
Detailed Methodology
1. Materials and Reagents:
-
This compound (high purity)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or other supplements as required
-
Sterile, nuclease-free water
-
DMSO or other suitable solvent for stock solution
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte, if available)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample clean-up)
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., sterile DMSO or PBS). Aliquot and store at -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in the cell culture medium to the final desired concentration (e.g., 10 µM).
3. Incubation:
-
Dispense the working solution into sterile tubes or wells of a culture plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO2.
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C until analysis.
4. Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile containing an internal standard to one volume of the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
5. Analytical Method: LC-MS/MS Quantification:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) is the recommended analytical platform for its high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for separating nucleoside analogs.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for cytidine (B196190) analogs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). The MRM transitions for this compound and its potential degradation products would need to be optimized.
-
6. Data Analysis:
-
Construct a calibration curve using standards of known concentrations of this compound.
-
Quantify the concentration of the compound in each sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Conclusion
While direct stability data for this compound in cell culture media is currently lacking, a systematic approach based on the known chemistry of related compounds can provide valuable insights into its likely behavior. The provided hypothetical data and detailed experimental protocols offer a framework for researchers to assess the stability of this important molecule in their specific experimental systems. Empirical determination of stability is crucial for ensuring the accuracy and reproducibility of research findings and for the successful development of novel therapeutic strategies.
References
The Advent of Azido-Modified Nucleosides: A Technical Guide to RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track RNA molecules in their native cellular environment is paramount to understanding the intricate mechanisms of gene expression and regulation. The development of azido-modified nucleosides has revolutionized RNA biology by providing a powerful toolkit for metabolic labeling and subsequent bioorthogonal conjugation. This technical guide delves into the core principles of this technology, from the initial discovery and chemical synthesis of these modified nucleosides to their metabolic incorporation into RNA and the diverse applications this enables. We provide a comprehensive overview of the key experimental protocols and quantitative data to empower researchers in their quest to unravel the dynamic world of RNA.
Introduction to Azido-Modified Nucleosides for RNA Labeling
The fundamental principle behind this technology lies in introducing a chemically inert but selectively reactive functional group—the azide (B81097) (–N₃)—into RNA molecules. This is achieved by feeding cells with nucleoside analogues where an azido (B1232118) group has been synthetically incorporated. These azido-modified nucleosides are then processed by the cell's natural metabolic pathways and incorporated into newly synthesized RNA transcripts. The embedded azide group serves as a bioorthogonal handle, allowing for a highly specific chemical reaction with a corresponding probe, typically an alkyne, for visualization or affinity purification. This approach, known as bioorthogonal chemistry, ensures that the labeling reaction occurs without interfering with the complex biological milieu of the cell.[1][2][3][4]
The versatility of this method stems from the variety of azido-modified nucleosides developed, each with distinct properties and incorporation mechanisms.[5][6][7] Furthermore, the choice of the subsequent bioorthogonal "click chemistry" reaction—either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)—offers flexibility in experimental design, catering to both in vitro and in vivo applications.[1][6][8]
Key Azido-Modified Nucleosides for RNA Labeling
A range of azido-modified nucleosides have been synthesized and validated for RNA labeling. The choice of nucleoside can influence the type of RNA labeled and the efficiency of incorporation.
| Nucleoside | Position of Azido Group | Primary RNA Target(s) | Key Features |
| 2'-Azidoadenosine (2'-AzAd) | 2' position of the ribose | mRNA (primarily by poly(A) polymerases) | Efficiently incorporated into poly(A) tails.[1][5] |
| 2'-Azidocytidine (2'-AzCyd) | 2' position of the ribose | Ribosomal RNA (rRNA) | Incorporation is mediated by deoxycytidine kinase (dCK); can be used for cell-selective labeling by overexpressing dCK.[5] |
| 2'-Azidouridine (2'-AzUrd) | 2' position of the ribose | General RNA | Poor substrate for metabolic labeling in many cell types but can be utilized with overexpression of uridine-cytidine kinase 2 (UCK2).[5] |
| 5-Azidomethyluridine | 5 position of the uracil (B121893) base | General RNA | Requires a mutated version of UCK2 with an expanded active site for efficient incorporation.[6] |
| N⁶-azidoadenosine analogues | N⁶ position of the adenine (B156593) base | Newly transcribed RNA | Can be used to label nascent RNA transcripts.[7] |
Metabolic Incorporation and Bioorthogonal Ligation
The journey of an azido-modified nucleoside from the cell culture medium to a labeled RNA molecule involves several key steps.
Metabolic Activation and Incorporation
Once introduced to cells, azido-modified nucleosides are transported into the cytoplasm. Here, they are sequentially phosphorylated by cellular kinases to their corresponding mono-, di-, and triphosphate forms.[5] The resulting azido-nucleoside triphosphates (AzNTPs) can then be recognized by RNA polymerases and incorporated into nascent RNA chains during transcription.[1]
Bioorthogonal Ligation: "Click Chemistry"
The azide group incorporated into the RNA serves as a handle for covalent modification with a probe molecule via "click chemistry". Two main types of reactions are employed for this purpose.
CuAAC is a highly efficient and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[6][9] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][11] While extremely effective, the cytotoxicity of copper has largely limited the use of CuAAC to fixed cells or in vitro applications.[6]
To overcome the toxicity issues associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6][8][] This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst.[13] The high reactivity of the strained alkyne is driven by the release of ring strain upon forming the triazole product.[13] SPAAC is therefore biocompatible and can be performed in living cells and even whole organisms.[8][]
Experimental Protocols
The following are generalized protocols for the key steps in RNA labeling using azido-modified nucleosides. Researchers should optimize these protocols for their specific cell type and experimental setup.
Synthesis of 2'-Azido-2'-Deoxyuridine
The synthesis of azido-modified nucleosides is a crucial first step. A common method for introducing an azide at the 2' position is through a diazotransfer reaction on a 2'-amino precursor.[14][15]
Materials:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Triflyl azide (TfN₃) or fluorosulfuryl azide (FSO₂N₃)[14]
-
Methanol and water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2'-amino-2'-deoxyuridine in a mixture of water and methanol.
-
Add a solution of copper (II) sulfate.
-
Add the diazotransfer reagent (TfN₃ or FSO₂N₃).[14]
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2'-azido-2'-deoxyuridine.[14]
Metabolic Labeling of Cellular RNA
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido-modified nucleoside (e.g., 2'-AzCyd)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
Procedure:
-
Culture cells to the desired confluency.
-
Add the azido-modified nucleoside to the culture medium at a final concentration of 100 µM to 1 mM.[5]
-
Incubate the cells for a desired period (e.g., 2-24 hours) to allow for nucleoside uptake and incorporation into RNA.
-
Wash the cells twice with ice-cold PBS.
-
Isolate total RNA using a standard RNA extraction protocol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
Materials:
-
Azido-labeled RNA
-
Alkyne-functionalized reporter molecule (e.g., fluorescent dye-alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)[10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM)[11]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM)[10]
-
Reaction buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
In a microcentrifuge tube, dissolve the azido-labeled RNA and the alkyne-probe in the reaction buffer. A 2-10 fold molar excess of the alkyne-probe is recommended.[9]
-
In a separate tube, prepare a premix of CuSO₄ and THPTA ligand (e.g., at a 1:5 molar ratio).[10][16]
-
Add the CuSO₄/THPTA premix to the RNA/alkyne solution to a final copper concentration of 50 µM to 1 mM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[9]
-
Incubate the reaction at room temperature for 1-4 hours.[9]
-
Purify the labeled RNA using ethanol (B145695) precipitation or a suitable purification kit.[17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA
Materials:
-
Azido-labeled RNA
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Dissolve the azido-labeled RNA in the reaction buffer.
-
Add the cyclooctyne-probe to the RNA solution. A 10-20 fold molar excess is often used.[13]
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.[13] The reaction can proceed rapidly, with significant conjugation observed within 10 minutes in some cases.[18][19]
-
Purify the labeled RNA using standard methods.
Quantitative Data and Performance Comparison
The efficiency and robustness of RNA labeling with azido-nucleosides depend on several factors.
| Parameter | CuAAC | SPAAC | Notes |
| Reaction Rate | Very fast (minutes to a few hours) | Fast (minutes to hours), generally slower than CuAAC | Reaction rates for SPAAC are highly dependent on the specific cyclooctyne used.[13] |
| Biocompatibility | Low (toxic copper catalyst) | High (no catalyst required) | SPAAC is the method of choice for live-cell imaging.[] |
| Reagent Stability | Alkyne probes are generally stable | Cyclooctyne probes can be less stable | |
| Background Labeling | Can be higher due to non-specific copper binding | Generally very low | |
| Typical Applications | Labeling of purified RNA, fixed cells | Live-cell imaging, in vivo labeling | [8] |
Incorporation Efficiency of Azido-Nucleosides:
| Nucleoside | Cell Line | Incorporation Level | Reference |
| 2'-AzCyd (with dCK overexpression) | HEK293T | ~0.3% of total cytidine | [5] |
| 2'-AzUrd (with UCK2 overexpression) | HEK293T | ~0.03% of total uridine | [5] |
Workflow for RNA Labeling and Analysis
The overall workflow for labeling and analyzing RNA using azido-modified nucleosides can be summarized in the following diagram.
Conclusion
The discovery and development of azido-modified nucleosides have provided an invaluable set of tools for the study of RNA biology. The ability to metabolically label RNA with a bioorthogonal handle has opened up new avenues for investigating RNA synthesis, trafficking, and degradation in a variety of biological contexts. The choice between CuAAC and SPAAC for the subsequent ligation step allows for experimental flexibility, enabling both high-efficiency in vitro labeling and dynamic imaging in living systems. As our understanding of the vast and complex roles of RNA continues to expand, these chemical biology approaches will undoubtedly play a central role in future discoveries.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atwoodlab.com [atwoodlab.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Framework and Practical Application of 5-(3-Azidopropyl)cytidine in Transcriptional Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA transcripts provides a dynamic snapshot of the cellular processes that govern gene expression. Metabolic labeling of RNA with modified nucleosides has emerged as a powerful technique to investigate transcription, RNA processing, and turnover. This guide focuses on the theoretical basis and practical application of 5-(3-Azidopropyl)cytidine, a modified cytidine (B196190) analog, for transcriptional studies. By incorporating a bioorthogonal azide (B81097) handle into newly synthesized RNA, this molecule allows for subsequent chemical ligation to reporter molecules, enabling the visualization, enrichment, and analysis of nascent transcripts. While direct literature on this compound is emerging, its utility can be inferred from studies on analogous compounds, particularly 5-(3-Azidopropyl)uridine and other azide-modified nucleosides. This document outlines the core principles of its use, from cellular uptake and enzymatic incorporation to the specifics of bioorthogonal reactions, providing a comprehensive resource for researchers in the field.
Core Principle: Bioorthogonal Metabolic Labeling of Nascent RNA
The central premise of using this compound lies in its ability to act as a surrogate for natural cytidine during transcription. The process can be broken down into two key stages:
-
Metabolic Incorporation: this compound is introduced to cells or an in vitro transcription reaction. Cellular salvage pathways or direct enzymatic activity phosphorylate the nucleoside to its triphosphate form, this compound triphosphate (5-Azido-C3-CTP). RNA polymerases then recognize this modified nucleotide and incorporate it into elongating RNA chains in place of the natural cytidine triphosphate (CTP). This results in a population of newly synthesized RNA molecules that are "tagged" with an azide group.
-
Bioorthogonal Reaction (Click Chemistry): The azide group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can react specifically and efficiently with a partner molecule. This partner is typically an alkyne-containing reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification). The reaction, known as "click chemistry," forms a stable covalent bond between the azide-labeled RNA and the alkyne-tagged reporter, allowing for downstream applications.[1][2][3]
Theoretical Basis of Incorporation
The successful use of this compound for transcriptional studies hinges on its recognition and utilization by the cellular machinery responsible for RNA synthesis.
In Vivo Metabolic Labeling
For studies in living cells, this compound must first be transported into the cell and then phosphorylated to its active triphosphate form. The incorporation of a related compound, 2'-azidocytidine (2'-AzCyd), has been shown to be primarily mediated by deoxycytidine kinase (dCK).[4][5] It is plausible that this compound is similarly processed through the pyrimidine (B1678525) salvage pathway.
The key steps are:
-
Cellular Uptake: The nucleoside is transported across the cell membrane.
-
Phosphorylation: Cellular kinases, such as uridine-cytidine kinase (UCK) or deoxycytidine kinase (dCK), sequentially phosphorylate the nucleoside to its monophosphate, diphosphate, and finally, triphosphate form (5-Azido-C3-CTP).[6]
-
Incorporation by RNA Polymerases: RNA polymerases (I, II, and III) recognize 5-Azido-C3-CTP as a substrate and incorporate it into the growing RNA chain opposite guanine (B1146940) residues in the DNA template. The modification at the C5 position of the pyrimidine ring is generally well-tolerated by these enzymes.[7]
In Vitro Transcription
For cell-free studies, the triphosphate form, this compound triphosphate, would be directly supplied in an in vitro transcription (IVT) reaction. Bacteriophage RNA polymerases, such as T7, T3, and SP6, are commonly used for IVT. Studies with the analogous uridine (B1682114) compound, 5-(3-Azidopropyl)uridine triphosphate (5-Azido-C3-UTP), have demonstrated that it is a substrate for T7 RNA polymerase, allowing for the generation of azide-modified RNA transcripts in vitro.[8][9] It is highly probable that 5-Azido-C3-CTP would be similarly incorporated.
Below is a diagram illustrating the general workflow for both in vivo and in vitro applications.
Caption: Workflow for RNA labeling using this compound.
Data Presentation
While specific quantitative data for this compound is not yet widely available in the literature, the following tables provide a template for how such data would be structured and presented, with example values drawn from studies of analogous modified nucleosides.
Table 1: In Vitro Transcription Yield with Modified Cytidine Analogs
| Nucleotide Mix | Expected Product Size (nt) | RNA Yield (µg/20 µL reaction) | Percentage of Modified CTP |
| Natural CTP only | 100 | ~50 | 0% |
| 5-Azido-C3-CTP:CTP (1:1) | 100 | ~45 | 50% |
| 5-Azido-C3-CTP only | 100 | ~40 | 100% |
| 5-Ethynylcytidine-TP:CTP (1:1) | 100 | ~48 | 50% |
Note: Yields are hypothetical and serve as an example. Actual yields will depend on the specific DNA template and reaction conditions.
Table 2: Metabolic Labeling Efficiency and Cytotoxicity
| Compound | Concentration | Incubation Time | Labeling Signal (Arbitrary Units) | Cell Viability (%) |
| This compound | 100 µM | 4 hours | (To be determined) | (To be determined) |
| 2'-Azidocytidine[4] | 50 µM | 24 hours | High | >95% |
| 5-Ethynyluridine[7] | 1 mM | 1 hour | High | >95% |
| 5-Ethynylcytidine[10] | 100 µM | 1 hour | High | >95% |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of azide-modified cytidine analogs for transcriptional studies. These protocols are based on established methods for similar compounds and should be optimized for specific experimental systems.
Protocol 1: In Vitro Transcription with 5-Azido-C3-CTP
Objective: To synthesize azide-modified RNA from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (10 mM)
-
5-Azido-C3-CTP solution (10 mM)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Set up the transcription reaction in a nuclease-free tube on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer (2 µL)
-
ATP, GTP, UTP (2 µL of 10 mM stock each)
-
CTP and 5-Azido-C3-CTP (e.g., 1 µL of 10 mM CTP and 1 µL of 10 mM 5-Azido-C3-CTP for a 1:1 ratio)
-
Linearized DNA template (1 µg)
-
RNase inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
(Optional) Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purify the RNA using a standard RNA purification kit or ethanol (B145695) precipitation.
-
Quantify the RNA using a spectrophotometer.
Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells
Objective: To label newly synthesized RNA in living cells with this compound.
Materials:
-
Mammalian cells in culture (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based)
Procedure:
-
Plate cells to be 70-80% confluent on the day of the experiment.
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50-200 µM).
-
Aspirate the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Proceed to the click chemistry reaction or store the RNA at -80°C.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
Objective: To conjugate a reporter molecule (e.g., biotin) to the azide-modified RNA.
Materials:
-
Azide-labeled RNA (1-10 µg)
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (as a reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, dissolve the azide-labeled RNA in nuclease-free water.
-
Prepare the click chemistry reaction mix. For a 50 µL reaction, add the following components in order:
-
Azide-labeled RNA (1-10 µg)
-
Alkyne-biotin (to a final concentration of 50-100 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 50 µM)
-
TCEP or Sodium Ascorbate (to a final concentration of 500 µM)
-
Adjust the final volume to 50 µL with nuclease-free water.
-
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA to remove unreacted components using an RNA purification kit. The labeled RNA is now ready for downstream applications like streptavidin bead-based enrichment.
Visualization of Logical Relationships
The choice between different click chemistry reactions depends on the experimental context, particularly whether the reaction is performed in living cells or on purified RNA. The following diagram illustrates the decision-making process.
Caption: Decision tree for choosing a click chemistry reaction.
Application in Studying Signaling Pathways
Metabolic labeling with this compound can be a powerful tool to dissect how signaling pathways impact transcription. For instance, a researcher could investigate how the activation of a specific pathway (e.g., by a growth factor) alters the landscape of newly synthesized RNA.
The diagram below outlines a conceptual signaling pathway leading to transcriptional activation and how metabolic labeling integrates into its study.
Caption: Integration of metabolic labeling in a signaling pathway study.
Conclusion
This compound represents a promising tool for the bioorthogonal labeling of nascent RNA, facilitating detailed studies of transcriptional dynamics. While direct experimental data for this specific molecule is still forthcoming, the theoretical principles, supported by extensive research on analogous compounds, provide a strong foundation for its application. By following the principles and protocols outlined in this guide, researchers can begin to explore the utility of this compound in their own experimental systems, paving the way for new discoveries in the complex and dynamic world of the transcriptome. Future work will be necessary to fully characterize its incorporation efficiency, potential biases, and to optimize protocols for a wide range of applications.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Click Chemistry Labeling of 5-(3-Azidopropyl)cytidine-labeled RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules, including RNA. This set of application notes provides detailed protocols for the conjugation of reporter molecules, such as fluorescent dyes, to RNA that has been metabolically or enzymatically labeled with 5-(3-Azidopropyl)cytidine. This nucleoside analog introduces an azide (B81097) moiety into the RNA, which can then be selectively reacted with an alkyne-functionalized reporter molecule via two primary click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
These protocols offer robust methods for RNA visualization, tracking, and quantification, which are critical for understanding RNA function in complex biological systems and for the development of RNA-based therapeutics.
Core Concepts: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the sensitivity of the biological system to copper.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction offers fast kinetics and high efficiency.[1][2] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[3][4] Ligands such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA) can be used to improve reaction efficiency and reduce copper-induced cytotoxicity.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[][6] The absence of a metal catalyst makes SPAAC ideal for applications in living cells and organisms where copper toxicity is a concern.[][7] The efficiency of the SPAAC reaction on RNA can be nearly 100%.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions for RNA labeling, based on published data.
Table 1: Comparison of CuAAC and SPAAC for RNA Labeling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free)[] |
| Reaction Time | Typically 1-2 hours[2][3] | Can range from 1 to several hours[9] |
| Reaction Temperature | Room temperature or 37°C[3][9] | Room temperature to 37°C[9][10] |
| Biocompatibility | Potentially cytotoxic due to copper, can be mitigated with ligands[1][4] | Highly biocompatible, suitable for live-cell imaging[] |
| Reaction Efficiency | High to quantitative[11] | Nearly 100% on RNA[8] |
Table 2: Recommended Reagent Concentrations for RNA Labeling
| Reagent | CuAAC Protocol | SPAAC Protocol |
| Azide-labeled RNA | 50 nM - 10 µM[3] | Dependent on experimental setup |
| Alkyne-Probe | 1.5 - 10x molar excess over RNA[12] | 10-fold molar excess recommended as a starting point[9] |
| CuSO₄ | 100 µM[3] | N/A |
| Ligand (e.g., THPTA) | 500 µM[3] | N/A |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM[3] | N/A |
| DBCO-Probe | N/A | Optimization may be required[9] |
Experimental Workflows
The following diagrams illustrate the general workflows for labeling this compound-modified RNA using CuAAC and SPAAC.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Note: Ensure all solutions are prepared with nuclease-free water and that an RNase-free environment is maintained throughout the procedures.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling purified this compound-labeled RNA with an alkyne-functionalized fluorescent dye.
Materials:
-
This compound-labeled RNA
-
Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)
-
50 mM Phosphate (B84403) buffer (pH 7.0)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in nuclease-free water)
-
THPTA stock solution (e.g., 50 mM in nuclease-free water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in nuclease-free water)
-
Nuclease-free water
-
RNA purification columns or reagents (e.g., spin columns, ethanol (B145695), sodium acetate)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be scaled as needed (e.g., 20-100 µL).
-
This compound-labeled RNA (to a final concentration of 1-10 µM)
-
50 mM Phosphate buffer (to 1x final concentration)
-
Alkyne-fluorophore (to a final concentration of 5-10 fold molar excess over the RNA)
-
THPTA (to a final concentration of 500 µM)[3]
-
CuSO₄ (to a final concentration of 100 µM)[3]
-
Nuclease-free water to adjust the volume.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.[3] Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C in the dark.[3]
-
Purification: Purify the labeled RNA from unreacted dye and reaction components. Spin column purification (e.g., gel filtration) is recommended to remove unincorporated nucleotides and dyes. Alternatively, ethanol precipitation can be used.
-
Quantification and Analysis: Determine the concentration and labeling efficiency of the purified RNA. The degree of labeling can be calculated from the absorbance of the RNA at 260 nm and the absorbance of the fluorophore at its excitation maximum. Analyze the integrity and labeling of the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of this compound-labeled RNA with a DBCO-functionalized fluorescent dye.
Materials:
-
This compound-labeled RNA
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4, or 100 mM phosphate buffer, pH 8[9]
-
Nuclease-free water
-
RNA purification columns or reagents
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, prepare the reaction mixture.
-
Incubation: Mix the reaction thoroughly by vortexing and incubate for 1 hour at 37°C in the dark.[9] For potentially higher labeling efficiency, the incubation can be extended (e.g., 6 hours at 26°C).[9]
-
Purification: Remove unreacted DBCO-dye using spin column-based purification (e.g., gel filtration).[9] This is crucial for accurate downstream quantification.
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified labeled RNA at 260 nm (A₂₆₀) and at the excitation maximum of the dye (A_dye).[9]
-
Correct the A₂₆₀ for the dye's contribution: A_base = A₂₆₀ - (A_dye x CF₂₆₀), where CF₂₆₀ is the correction factor for the specific dye at 260 nm.[9]
-
Calculate the dye-to-base ratio: (A_dye x ε_base) / (A_base x ε_dye), where ε is the molar extinction coefficient.[9]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (CuAAC) | Inactive copper(I) | Use freshly prepared sodium ascorbate solution. |
| RNA degradation | Maintain an RNase-free environment. Check RNA integrity on a gel before and after the reaction. | |
| Inefficient purification | Optimize purification method to ensure complete removal of unincorporated dye. | |
| Low Labeling Efficiency (SPAAC) | Insufficient incubation time or temperature | Increase incubation time or adjust the temperature as recommended.[9] |
| Suboptimal molar ratio of DBCO-reagent | Titrate the concentration of the DBCO-reagent to find the optimal molar excess.[9] | |
| RNA Degradation | RNase contamination | Use certified nuclease-free reagents and barrier pipette tips. |
| Copper-mediated cleavage (CuAAC) | Ensure the use of a copper-chelating ligand like THPTA. |
Conclusion
The described protocols for CuAAC and SPAAC provide versatile and efficient methods for the site-specific labeling of this compound-modified RNA. The choice of method will be guided by the specific requirements of the experiment, with SPAAC being the preferred method for applications in living systems due to its bioorthogonal, copper-free nature. These powerful click chemistry approaches enable a wide range of downstream applications, from in vitro biophysical studies to in vivo imaging of RNA.
References
- 1. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-(3-Azidopropyl)cytidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific conjugation of this modified nucleoside to a wide variety of alkyne-containing molecules, with significant applications in drug discovery, chemical biology, and diagnostics.
Introduction to this compound in CuAAC
This compound is a cytidine (B196190) analog that has been functionalized with an azide (B81097) group. This modification allows it to readily participate in CuAAC reactions, a highly reliable and bioorthogonal ligation method. The reaction joins the azide-modified cytidine to a terminal alkyne, forming a stable triazole linkage. This methodology is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for use with sensitive biological molecules.
The primary applications of this compound in conjunction with CuAAC include:
-
Metabolic Labeling of Nascent RNA: When introduced to cells, this compound can be incorporated into newly synthesized RNA. The azide handle then allows for the selective attachment of reporter molecules, such as fluorophores or biotin, via CuAAC. This enables the visualization, purification, and analysis of newly transcribed RNA.
-
Drug Development and Delivery: As a modified nucleoside, this compound has potential as an antimetabolite. Cytidine analogs are known to inhibit DNA methyltransferases, enzymes that are often dysregulated in cancer. The azide group provides a site for conjugating this potential therapeutic agent to targeting moieties or drug delivery systems to enhance its efficacy and reduce off-target effects.
-
Bioconjugation: The azide functionality allows for the straightforward "clicking" of this compound onto alkyne-modified proteins, peptides, surfaces, and nanoparticles for a variety of research and diagnostic applications.
Quantitative Data Summary
While specific quantitative data for CuAAC reactions with this compound is not extensively tabulated in the literature, the following tables provide representative data based on typical CuAAC reactions with modified nucleosides and other biomolecules. These should serve as a strong starting point for reaction optimization.
Table 1: Representative Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Notes |
| Solvent | t-BuOH/H₂O (3:1) or DMSO/H₂O | Aqueous solvent systems are generally preferred for biomolecule compatibility. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Reaction times can vary based on reactant concentrations and the specific alkyne used. |
| pH | 4 - 11 | The CuAAC reaction is tolerant of a wide pH range. |
Table 2: Typical Reagent Concentrations and Expected Yields
| Reagent | Concentration Range | Typical Yield | Notes |
| This compound | 10 µM - 1 mM | >90% | Higher concentrations generally lead to faster reaction rates. |
| Alkyne-containing Molecule | 1 - 1.5 equivalents | >90% | A slight excess of the alkyne can help drive the reaction to completion. |
| CuSO₄·5H₂O | 0.1 - 1 equivalents | >90% | The copper source for the in situ generation of the Cu(I) catalyst. |
| Sodium Ascorbate | 0.3 - 5 equivalents | >90% | Acts as a reducing agent to maintain copper in the active Cu(I) state. |
| Ligand (e.g., TBTA, THPTA) | 1 - 5 equivalents (relative to Cu) | >90% | Stabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage. |
Experimental Protocols
The following are detailed protocols for performing a CuAAC reaction with this compound.
Protocol 1: General CuAAC Reaction in Solution
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule in a solution phase.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions
-
Solvent (e.g., DMSO/t-BuOH/H₂O mixture)
-
Nitrogen or Argon gas (optional, for degassing)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the chosen solvent to a final concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in the same solvent to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of the copper ligand (TBTA or THPTA) in DMSO or water, respectively.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution.
-
Add 1.0 to 1.2 equivalents of the alkyne-containing molecule stock solution.
-
Add the appropriate volume of the solvent to reach the desired final reaction concentration.
-
If using a copper ligand, add 1 to 5 equivalents relative to the copper sulfate to be added.
-
Add 0.1 equivalents of the CuSO₄·5H₂O stock solution.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 0.5 to 1.0 equivalents of the freshly prepared sodium L-ascorbate stock solution to the reaction mixture.
-
Vortex the tube gently to ensure thorough mixing.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques. For difficult conjugations, the reaction time can be extended up to 16 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as silica (B1680970) gel chromatography, preparative HPLC, or precipitation to isolate the desired triazole product.
-
Protocol 2: Labeling of Metabolically Incorporated this compound in RNA
This protocol outlines the procedure for "clicking" a reporter molecule (e.g., an alkyne-fluorophore) onto RNA that has been metabolically labeled with this compound.
Materials:
-
Cells or tissue with RNA metabolically labeled with this compound
-
Total RNA extraction kit
-
Alkyne-fluorophore or Alkyne-biotin
-
CuSO₄·5H₂O
-
Sodium L-ascorbate
-
THPTA (water-soluble ligand)
-
Nuclease-free water and buffers
Procedure:
-
Isolate Labeled RNA:
-
Harvest cells or tissue and isolate total RNA using a standard RNA extraction protocol. Ensure all steps are performed under RNase-free conditions.
-
Quantify the isolated RNA using a spectrophotometer.
-
-
Prepare for Click Reaction:
-
In an RNase-free microcentrifuge tube, dissolve 1-10 µg of the azide-labeled RNA in nuclease-free water.
-
Prepare a fresh solution of the "click cocktail." For a 100 µL final reaction volume, combine in the following order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x PBS or other suitable buffer
-
20 µL of 50% t-BuOH (optional, can improve solubility of some alkynes)
-
2 µL of 50 mM CuSO₄·5H₂O stock solution
-
10 µL of 50 mM THPTA stock solution
-
The desired amount of alkyne-fluorophore/biotin (typically 10-50 µM final concentration)
-
-
-
Initiate and Incubate:
-
Add the RNA solution to the click cocktail.
-
Initiate the reaction by adding 10 µL of a freshly prepared 100 mM sodium L-ascorbate stock solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorophore.
-
-
Purify Labeled RNA:
-
Purify the labeled RNA from the reaction components using an RNA cleanup kit, ethanol (B145695) precipitation, or size-exclusion chromatography.
-
-
Downstream Analysis:
-
The purified, labeled RNA is now ready for downstream applications such as fluorescence microscopy, northern blotting, or streptavidin-based enrichment.
-
Visualizations
Experimental Workflow for CuAAC
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Metabolic Labeling and Detection of Nascent RNA
Caption: Workflow for metabolic labeling of nascent RNA with this compound and subsequent detection via CuAAC.
Simplified DNA Methyltransferase Inhibition Pathway
Caption: Proposed mechanism of DNA methyltransferase (DNMT) inhibition by cytidine analogs like this compound.
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent labeling of biomolecules in their native environment, including within living cells. This copper-free click chemistry reaction involves a cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction, allowing it to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst. This biocompatibility makes SPAAC an invaluable tool for a wide range of applications in live-cell imaging, including the study of protein synthesis, trafficking, and post-translational modifications, as well as for tracking cellular processes and targeted drug delivery.
Principle of SPAAC
The core of SPAAC lies in the rapid and highly specific reaction between a strained alkyne, typically a cyclooctyne derivative, and an azide-modified biomolecule. The biomolecule of interest is first metabolically, genetically, or enzymatically labeled with an azide group, which is small, bio-inert, and does not interfere with the molecule's function. Subsequently, a strained alkyne conjugated to a reporter molecule, such as a fluorophore, is introduced. The strained alkyne selectively "clicks" with the azide-modified biomolecule, resulting in a stable covalent bond and enabling visualization and tracking.
Advantages of SPAAC for Live-Cell Imaging
-
Biocompatibility: The absence of a copper catalyst eliminates the cytotoxicity associated with the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC ideal for long-term live-cell imaging.[1]
-
High Specificity: The azide and strained alkyne groups are mutually reactive and do not cross-react with other functional groups present in the complex cellular environment.
-
Favorable Kinetics: The reaction proceeds with fast kinetics at physiological temperatures, allowing for the rapid labeling of dynamic cellular processes.
-
Versatility: A wide range of azide-modified precursors and alkyne-conjugated probes are commercially available, enabling the labeling of various classes of biomolecules, including proteins, glycans, and lipids.
Quantitative Data: Comparison of Common SPAAC Reagents
The choice of strained alkyne is critical as it significantly influences the reaction rate and potential background signal. The following table summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for reagent selection.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Cyclooctyne | OCT | ~0.0024 | The original strained alkyne, relatively slow kinetics. |
| Bicyclo[6.1.0]nonyne | BCN | 0.097 | Improved kinetics compared to OCT.[2] |
| Dibenzocyclooctyne | DBCO (or DIBO) | 0.31 - 0.9 | Widely used due to a good balance of reactivity and stability.[2] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Difluorinated Cyclooctyne | DIFO | ~1.0 | Very fast reaction rates. |
Rate constants can vary depending on the specific azide, solvent, and temperature.
Application Spotlight: Visualizing Newly Synthesized Proteins
A powerful application of SPAAC in live-cell imaging is the visualization of newly synthesized proteins. This is achieved by metabolically labeling cells with a non-canonical amino acid containing an azide moiety, such as L-azidohomoalanine (AHA), which is an analog of methionine.[3] AHA is incorporated into newly synthesized proteins during translation.[3] Subsequent reaction with a cyclooctyne-fluorophore conjugate allows for the specific visualization of the nascent proteome.[4][5]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of AHA into newly synthesized proteins in cultured mammalian cells.[6]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): To enhance AHA incorporation, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in pre-warmed methionine-free DMEM supplemented with 10% dFBS for 30-60 minutes at 37°C and 5% CO₂.[7]
-
AHA Labeling (Pulse): Prepare the AHA labeling medium by adding AHA stock solution to pre-warmed methionine-free DMEM with 10% dFBS to a final concentration of 25-50 µM.[7]
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired pulse duration (e.g., 1-4 hours) at 37°C and 5% CO₂. The length of the pulse will determine the population of proteins labeled.
-
Wash: After the incubation, aspirate the AHA labeling medium and wash the cells twice with warm PBS to remove any unincorporated AHA. The cells are now ready for the SPAAC reaction.
Protocol 2: SPAAC Reaction for Live-Cell Imaging of AHA-Labeled Proteins
This protocol details the "click" reaction between the azide-modified nascent proteins and a strained alkyne-fluorophore conjugate.
Materials:
-
AHA-labeled mammalian cells (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 (optional, for nuclear counterstaining)
Procedure:
-
Prepare Labeling Solution: Prepare the SPAAC labeling solution by diluting the strained alkyne-fluorophore conjugate in pre-warmed live-cell imaging medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.
-
SPAAC Reaction: Add the SPAAC labeling solution to the AHA-labeled cells.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂. The incubation time can be optimized based on the kinetics of the chosen cyclooctyne.
-
Wash: Aspirate the labeling solution and wash the cells three times with warm live-cell imaging medium to remove the unreacted probe.
-
Counterstaining (Optional): If desired, incubate the cells with a live-cell compatible nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and an environmental chamber to maintain 37°C and 5% CO₂.
Visualizations
Experimental Workflow
Caption: General experimental workflow for SPAAC-based live-cell imaging.
Signaling Pathway: Protein Synthesis and Labeling
Caption: Visualization of protein synthesis and subsequent SPAAC labeling.
References
- 1. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 3. researchgate.net [researchgate.net]
- 4. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Applications of 5-(3-Azidopropyl)cytidine in nascent RNA sequencing (NASC-seq).
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of nascent RNA provides a real-time snapshot of gene expression, offering invaluable insights into the dynamics of transcription, co-transcriptional processing, and RNA turnover. Metabolic labeling with nucleoside analogs is a powerful technique to selectively tag and isolate newly synthesized RNA. 5-(3-Azidopropyl)cytidine is a cytidine (B196190) analog that can be metabolically incorporated into newly transcribed RNA. The key feature of this molecule is its azido (B1232118) (N₃) group, which serves as a bioorthogonal handle. This handle allows for the selective and efficient chemical modification of the labeled RNA through "click chemistry," enabling its separation from pre-existing, unlabeled RNA for subsequent analysis by next-generation sequencing.
Principle of the Method
The methodology is founded on a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cell's natural nucleoside salvage pathway converts the analog into its triphosphate form. This modified nucleotide is then incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). The azido group is chemically inert within the cellular environment, ensuring minimal perturbation of normal cellular processes.
-
Bioorthogonal Ligation (Click Chemistry): Following the isolation of total RNA, the azide-tagged nascent transcripts are specifically and efficiently conjugated to a reporter molecule, typically biotin (B1667282), via a click chemistry reaction. Two main types of click chemistry are suitable for this application:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between the azide (B81097) on the RNA and an alkyne-modified biotin. However, the copper catalyst can cause RNA degradation, which may compromise the integrity of the sample.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), linked to biotin. SPAAC is generally preferred for RNA applications due to its biocompatibility and preservation of RNA integrity.[1]
-
Once biotinylated, the nascent RNA can be captured and enriched using streptavidin-coated magnetic beads, effectively separating it from the unlabeled, pre-existing RNA population. The enriched nascent RNA is then ready for library preparation and sequencing.
Advantages of this compound in NASC-seq
-
High Specificity: The azido group is a bioorthogonal handle, meaning it does not react with endogenous molecules, ensuring that the subsequent click chemistry reaction is highly specific to the labeled RNA.
-
Versatility: The click chemistry handle allows for the attachment of various reporter molecules, not limited to biotin. Fluorophores can be used for imaging applications, for instance.
-
Improved RNA Integrity with SPAAC: By using the copper-free SPAAC reaction, the risk of RNA degradation associated with CuAAC is minimized, leading to higher quality sequencing libraries.[1]
Experimental Protocols
This section provides a detailed protocol for a NASC-seq experiment adapted for the use of this compound.
Metabolic Labeling of Nascent RNA
-
Cell Culture: Plate cells of the desired type in appropriate culture vessels to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing this compound. The optimal concentration should be determined empirically for each cell type but typically ranges from 100 µM to 500 µM.
-
Labeling: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a period ranging from 15 minutes to 4 hours, depending on the desired temporal resolution of the experiment.
-
Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS and harvest them using a cell scraper or by trypsinization. Proceed immediately to RNA extraction.
Total RNA Extraction
-
Isolate total RNA from the harvested cells using a standard RNA extraction method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
Biotinylation of Azide-Labeled RNA via SPAAC
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Total RNA: 10-50 µg
-
DBCO-PEG4-Biotin (dissolved in DMSO): to a final concentration of 1 mM
-
Nuclease-free water: to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
RNA Purification: Purify the biotinylated RNA from unreacted DBCO-PEG4-Biotin using an RNA cleanup kit or by ethanol (B145695) precipitation.
Enrichment of Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer. Wash the beads twice with the binding buffer according to the manufacturer's protocol.
-
RNA Binding: Add the purified, biotinylated RNA to the prepared beads. Incubate at room temperature for 30 minutes with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant, which contains the unlabeled, pre-existing RNA. Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads by resuspending them in nuclease-free water and heating at 70°C for 5 minutes. Alternatively, a biotin competition buffer can be used.
-
Final Purification: Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted nascent RNA to a new nuclease-free tube.
Library Preparation and Sequencing
-
The enriched nascent RNA is now ready for downstream applications. Proceed with library preparation for next-generation sequencing using a suitable single-cell RNA-seq protocol (e.g., Smart-seq2).
-
Perform sequencing on a compatible platform.
Data Presentation
Table 1: Representative Quantitative Data for Modified Nucleoside Incorporation
While specific quantitative data for the incorporation of this compound is not widely available, the following table provides representative data from studies using other modified nucleosides to illustrate the expected range of incorporation and labeling efficiency.
| Parameter | 4-thiouridine (B1664626) (4sU) | 5-Ethynyluridine (5-EU) | 2'-Azidoadenosine (2'-AzA) | Expected this compound |
| Labeling Concentration | 100 - 500 µM | 0.1 - 1 mM | 50 - 200 µM | 100 - 500 µM |
| Labeling Time | 5 min - 24 h | 1 - 24 h | 1 - 24 h | 15 min - 4 h |
| Incorporation Rate | ~1 in 3500 nucleotides | Variable, cell-type dependent | Robust incorporation reported | Expected to be cell-type dependent |
| Labeling Efficiency | High | High | High | High |
| Cytotoxicity | Low at typical concentrations | Can be cytotoxic at high concentrations | Low | Expected to be low |
Note: The data presented are compiled from various studies and are intended for comparative purposes. Optimal conditions for this compound should be determined empirically.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows for both the standard NASC-seq protocol using 4-thiouridine and the adapted protocol using this compound.
Caption: Standard NASC-seq workflow using 4-thiouridine.
References
Visualizing Newly Transcribed RNA in situ with 5-(3-Azidopropyl)cytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly transcribed RNA within intact cells provides invaluable insights into the dynamics of gene expression and its regulation. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal click chemistry, has emerged as a powerful technique for in situ imaging. This document provides detailed application notes and protocols for the use of 5-(3-Azidopropyl)cytidine, an azide-modified cytidine (B196190) analog, for the selective labeling and subsequent visualization of newly synthesized RNA.
This compound is a cell-permeable nucleoside analog that can be incorporated into nascent RNA transcripts by cellular RNA polymerases during transcription. The azide (B81097) group serves as a bioorthogonal handle, allowing for covalent ligation to a complementary alkyne-containing fluorescent probe via a click chemistry reaction. This two-step labeling strategy offers high specificity and sensitivity for imaging newly transcribed RNA in fixed or living cells, enabling the study of transcriptional activity in various biological contexts, including development, disease, and in response to therapeutic agents.
Principle of the Method
The visualization of newly transcribed RNA using this compound involves two key steps:
-
Metabolic Labeling: Cells or tissues of interest are incubated with this compound. This modified nucleoside is taken up by the cells and converted into its triphosphate form, which is then incorporated into newly synthesized RNA molecules by RNA polymerases in place of the natural cytidine triphosphate.
-
Click Chemistry Detection: The azide-modified nascent RNA is then detected by a highly specific and efficient click chemistry reaction. This involves the covalent ligation of the azide group to a fluorescently labeled alkyne probe. Two main types of click chemistry can be employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is ideal for fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is suitable for live-cell imaging, as it circumvents the cytotoxicity associated with copper catalysts.
-
The result is fluorescently labeled RNA that can be visualized using standard microscopy techniques, providing a spatial and temporal snapshot of transcriptional activity.
Data Presentation
Quantitative analysis of fluorescence intensity can provide a measure of the amount of newly transcribed RNA. Data should be collected from multiple fields of view and different biological replicates. The following table provides a template for summarizing quantitative data obtained from image analysis.
| Cell Type/Condition | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Number of Cells Analyzed |
| Control | Vehicle | 150.5 | 25.2 | 100 |
| Drug A | 10 µM | 350.8 | 45.7 | 100 |
| Drug B | 10 µM | 85.2 | 15.1 | 100 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Cultured Cells
Materials:
-
Cells of interest cultured on coverslips or in imaging-compatible plates
-
This compound (stock solution in DMSO or water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips or imaging plates at a density that will result in 60-80% confluency at the time of the experiment.
-
Labeling: a. Prepare the labeling medium by diluting the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 10-100 µM). b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal labeling time and concentration should be determined empirically for each cell type and experimental condition.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.
-
Fixation: a. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Permeabilization: a. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Proceed to Click Chemistry Detection (Protocol 2 or 3).
Protocol 2: In Situ Detection of Azide-Labeled RNA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Fixed and permeabilized cells containing azide-labeled RNA
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand solution (e.g., 100 mM in water)
-
PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail fresh just before use and add the components in the specified order to prevent premature reaction.
-
For a 100 µL final reaction volume:
-
84 µL PBS
-
2 µL CuSO₄ solution (final concentration: 2 mM)
-
4 µL THPTA ligand solution (final concentration: 4 mM)
-
5 µL Alkyne-fluorophore conjugate (final concentration: dependent on stock)
-
5 µL Sodium ascorbate solution (final concentration: 25 mM)
-
-
Vortex briefly to mix.
-
-
Click Reaction: a. Remove the PBS from the fixed and permeabilized cells. b. Add the click reaction cocktail to the cells, ensuring the entire surface is covered. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Remove the click reaction cocktail. b. Wash the cells three times with PBS containing 0.05% Tween-20. c. Wash once with PBS.
-
Counterstaining (Optional): a. Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature. b. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.
Protocol 3: In Situ Detection of Azide-Labeled RNA via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Materials:
-
Cells metabolically labeled with this compound
-
Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Labeling: Perform metabolic labeling as described in Protocol 1, steps 1 and 2.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm live-cell imaging medium.
-
SPAAC Reaction: a. Prepare the SPAAC reaction medium by diluting the strain-promoted alkyne-fluorophore conjugate in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM). b. Add the SPAAC reaction medium to the cells. c. Incubate for 30-120 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
Washing: Wash the cells three times with warm live-cell imaging medium to remove the unbound fluorescent probe.
-
Imaging: Image the live cells using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions.
Visualizations
Caption: Experimental workflow for visualizing newly transcribed RNA.
Caption: Cellular processing of this compound.
Caption: Logical relationship of the click chemistry reaction.
Application Notes and Protocols: 5-(3-Azidopropyl)cytidine for RNA Dynamics and Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, including transcription, processing, transport, and turnover, is fundamental to understanding gene expression and its regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful technique for tracking RNA in living cells. 5-(3-Azidopropyl)cytidine is a cytidine (B196190) analog functionalized with an azide (B81097) group. This modification allows for its metabolic incorporation into newly synthesized RNA by cellular RNA polymerases. The incorporated azide serves as a bioorthogonal handle for subsequent chemical ligation via click chemistry. This enables the specific and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), for visualization, isolation, and analysis of newly transcribed RNA.[1][2][3][4] This document provides detailed protocols and application notes for the use of this compound in studying RNA dynamics and turnover.
Principle of the Method
The experimental workflow involves two main stages: metabolic labeling and bioorthogonal ligation (Click Chemistry).
-
Metabolic Labeling: Cells or organisms are incubated with this compound. The cell's natural metabolic pathways phosphorylate the nucleoside analog, and it is subsequently incorporated into elongating RNA chains by RNA polymerases during transcription.
-
Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated cytidine analog allows for a highly specific and efficient covalent reaction with a reporter molecule containing a terminal alkyne. This reaction, catalyzed by copper(I) (CuAAC) or proceeding spontaneously with a strained cyclooctyne (B158145) (SPAAC), forms a stable triazole linkage.[3][5][6] This enables the attachment of various tags for downstream applications.
Data Presentation
Quantitative data from experiments using this compound should be organized to facilitate comparison between different experimental conditions.
Table 1: Optimization of this compound Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Type | ||||
| This compound Conc. (µM) | 10 | 50 | 100 | 200 |
| Incubation Time (hours) | 2 | 4 | 8 | 16 |
| Cell Viability (%) | ||||
| RNA Labeling Efficiency (e.g., % of labeled RNA) | ||||
| Signal-to-Noise Ratio (Imaging) |
Table 2: RNA Turnover Analysis
| Gene of Interest | Condition | Half-life (hours) - Labeled RNA | Half-life (hours) - Total RNA | Fold Change in Turnover |
| Gene X | Control | |||
| Gene X | Treatment A | |||
| Gene Y | Control | |||
| Gene Y | Treatment A |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol describes the metabolic incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent or other RNA extraction kit
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the required volume of complete cell culture medium containing the desired final concentration of this compound (e.g., 10-100 µM). Pre-warm the medium to 37°C.
-
Metabolic Labeling:
-
Aspirate the existing medium from the cultured cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific research question and the turnover rate of the RNA of interest.
-
-
Cell Harvesting and RNA Isolation:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells once with cold, RNase-free PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.
-
Proceed with total RNA isolation according to the chosen kit's protocol.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Protocol 2: Click Chemistry (CuAAC) for Biotinylation of Labeled RNA
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne probe to the azide-modified RNA.[3]
Materials:
-
Azide-labeled total RNA (from Protocol 1)
-
Biotin-alkyne (e.g., DBCO-biotin or a simple alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, 100 mM in water)
-
RNase-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following on ice:
-
Azide-labeled RNA (1-10 µg)
-
Biotin-alkyne (to a final concentration of 100-500 µM)
-
RNase-free water to a final volume of ~40 µL
-
-
Prepare Click-it Reaction Cocktail: In a separate tube, prepare the catalyst cocktail immediately before use by mixing:
-
CuSO4 solution
-
THPTA solution
-
Sodium ascorbate solution
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the catalyst cocktail to the RNA/alkyne mixture. The final concentrations should be approximately 1-2 mM CuSO4, 5-10 mM THPTA, and 10-20 mM sodium ascorbate.
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification of Labeled RNA:
-
Stop the reaction and purify the biotinylated RNA from unreacted components using an RNA purification kit or by ethanol precipitation.
-
Elute the purified RNA in RNase-free water.
-
Protocol 3: Affinity Purification of Labeled RNA
This protocol describes the enrichment of biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Low Salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Elution Buffer (containing biotin or using a method that disrupts the biotin-streptavidin interaction)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer an appropriate amount of beads to a new RNase-free tube.
-
Place the tube on a magnetic stand to capture the beads.
-
Remove the supernatant and wash the beads twice with Binding/Wash Buffer.
-
-
Binding of Labeled RNA:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated RNA sample to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
Wash the beads twice with Low Salt Wash Buffer.
-
-
Elution:
-
Elute the captured RNA from the beads using the desired elution method (e.g., competitive elution with free biotin, or a denaturing elution).
-
Transfer the eluted RNA to a new tube.
-
-
Downstream Processing: The enriched RNA is now ready for downstream analysis such as RT-qPCR or library preparation for sequencing.
Applications
-
Visualization of RNA Localization: By using a fluorescent alkyne probe, the subcellular localization of newly synthesized RNA can be visualized by fluorescence microscopy.
-
Analysis of RNA Turnover: Pulse-chase experiments can be performed to determine the degradation rates of specific RNA transcripts or the entire transcriptome.[7]
-
Transcriptome-wide Analysis of Newly Synthesized RNA: Labeled RNA can be enriched and subjected to high-throughput sequencing to identify and quantify newly transcribed RNAs under different cellular conditions.
-
Cell-type Specific RNA Labeling: In complex tissues or co-culture systems, cell-type-specific expression of a nucleoside kinase could be used to achieve selective labeling in a targeted cell population.[1][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient concentration or incubation time of this compound. | Optimize the concentration and incubation time. Perform a dose-response and time-course experiment. |
| Low cell viability. | Reduce the concentration of the labeling reagent or the incubation time. Ensure cells are healthy and in logarithmic growth phase. | |
| High Background Signal in Imaging | Incomplete removal of unreacted fluorescent probe. | Increase the number of wash steps after the click reaction. Use a purification column to remove excess dye. |
| Low Yield of Purified RNA | Inefficient click reaction or RNA degradation. | Ensure the freshness of the sodium ascorbate solution. Check RNA integrity before and after the click reaction. Use RNase inhibitors. |
| Inefficient binding to streptavidin beads. | Ensure proper bead washing and binding conditions. Do not let the beads dry out. |
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Current Approaches for RNA Labeling in Vitro and in Cells Based on Click Reactions | Semantic Scholar [semanticscholar.org]
- 6. Solid-Phase Synthesis of RNA 5'-Azides and Their Application for Labeling, Ligation, and Cyclization Via Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clearing the slate: RNA turnover to enable cell state switching? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Global Analysis of RNA-Protein Interactions Using Azide-Modified Cytidine and Quantitative Proteomics
Introduction
The intricate network of interactions between RNA and proteins is fundamental to cellular function, governing gene expression at the post-transcriptional level. RNA-binding proteins (RBPs) are key players in this network, controlling RNA splicing, stability, localization, and translation. The comprehensive identification of RBPs and their target RNAs is crucial for understanding cellular physiology and the mechanisms underlying various diseases. This application note describes a powerful method to capture and identify RNA-protein interactions transcriptome-wide by combining metabolic labeling of nascent RNA with 5-(3-Azidopropyl)cytidine, UV crosslinking, and quantitative mass spectrometry.
This technique, adapted from established RNA interactome capture methodologies, utilizes the bioorthogonal properties of the azide (B81097) group.[1][2] this compound is a cell-permeable nucleoside analog that is incorporated into newly synthesized RNA transcripts by cellular polymerases. Once incorporated, the azide moiety serves as a chemical handle for covalent ligation to a reporter tag, such as biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This highly specific and efficient reaction allows for the robust enrichment of RNA-protein complexes, which are first covalently linked in vivo using UV irradiation.[1][4] Subsequent analysis by quantitative mass spectrometry, for instance using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), enables the precise identification of proteins that are specifically enriched with the labeled RNA, providing a global snapshot of the RNA-binding proteome.
Principle of the Method
The experimental workflow is comprised of several key stages:
-
Metabolic Labeling: Cultured cells are incubated with this compound, which is metabolized and incorporated into newly transcribed RNA.
-
In Vivo Crosslinking: Cells are irradiated with UV light (254 nm) to induce the formation of covalent crosslinks between proteins and RNAs that are in close proximity.[4]
-
Cell Lysis & Click Chemistry: Cells are lysed under denaturing conditions to preserve RNA-protein complexes. The azide-labeled RNA is then covalently tagged with an alkyne-biotin probe via a CuAAC click reaction directly within the cell lysate.
-
Enrichment: The biotinylated RNA-protein complexes are selectively captured and enriched from the total lysate using streptavidin-coated magnetic beads. Stringent washing steps are employed to remove non-specifically bound proteins.
-
Protein Digestion & Mass Spectrometry: The enriched proteins are eluted from the beads, digested into peptides (e.g., with trypsin), and subsequently identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of SILAC allows for the direct comparison between the experimental sample and a negative control, ensuring high confidence in the identified RNA-binding proteins.
Visualized Experimental Workflow
References
- 1. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Global analysis of RNA-binding protein dynamics by comparative and enhanced RNA interactome capture - PMC [pmc.ncbi.nlm.nih.gov]
In vivo applications of 5-(3-Azidopropyl)cytidine for RNA labeling in animal models.
Application Notes: In Vivo RNA Labeling with 5-(3-Azidopropyl)cytidine
Introduction
Metabolic labeling of nascent RNA transcripts is a powerful technique for studying RNA biology in vivo. This method allows for the visualization, identification, and isolation of newly synthesized RNA, providing critical insights into gene expression dynamics in complex biological systems. This compound (5-AC) is a modified nucleoside designed for this purpose. Once introduced into an animal model, 5-AC is processed by the cellular machinery and incorporated into newly transcribed RNA. The azidopropyl group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently labeled in a secondary reaction with a complementary probe. This enables the tracking and analysis of RNA synthesis in specific tissues and cell populations within a living organism.
Mechanism of Action
The utility of 5-AC as an RNA label relies on the endogenous nucleotide salvage pathway. The proposed mechanism follows three key steps:
-
Cellular Uptake and Phosphorylation: 5-AC is administered to the animal model and distributed systemically, where it is taken up by cells. Inside the cell, it is converted into its triphosphate form, this compound triphosphate (5-ACTP), by a series of phosphorylation events initiated by nucleoside kinases. It is important to note that the efficiency of the initial phosphorylation by kinases like uridine-cytidine kinase 2 (UCK2) can be a rate-limiting step for C5-modified pyrimidines and may require optimization or genetic strategies in some experimental systems.[1][2]
-
Incorporation into Nascent RNA: Once converted to its active triphosphate form, 5-ACTP can be used as a substrate by RNA polymerases (I, II, and III) during transcription. The polymerase incorporates the modified nucleotide into the growing RNA chain in place of the natural cytidine (B196190) triphosphate (CTP).
-
Bioorthogonal Ligation: The azide (B81097) group now present in the newly synthesized RNA does not interfere with cellular processes. Following tissue harvesting and RNA isolation, this chemical handle can be detected via bioorthogonal "click" chemistry. The most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of various reporter molecules, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis.[3]
Projected In Vivo Applications
While specific in vivo studies utilizing this compound are not yet widely published, based on analogous compounds like 5-ethynyluridine (B57126) (EU) and various azido-modified nucleosides, the potential applications are extensive:[3][4][5]
-
Mapping Transcriptional Activity: Visualize and quantify nascent RNA synthesis in specific tissues and organs to understand dynamic changes in response to stimuli, disease progression, or therapeutic intervention.
-
Cell-Type Specific RNA Profiling: When combined with cell-sorting or tissue-specific expression of activating enzymes, 5-AC can be used to isolate and analyze the transcriptome of specific cell populations within a heterogeneous animal model.[6]
-
Pulse-Chase Analysis of RNA Turnover: By administering 5-AC for a defined period (a "pulse") followed by a "chase" with unlabeled cytidine, researchers can study the degradation rates and stability of different RNA species in vivo.[7]
-
Identification of RNA-Protein Interactions: Newly synthesized, azide-labeled RNA can be isolated to identify interacting proteins that regulate its function, processing, or localization.
Safety and Toxicology
As with any nucleoside analog, potential toxicity is a critical consideration. Long-term exposure to some nucleoside analogs has been shown to cause mitochondrial toxicity in mice.[8][9] Therefore, it is imperative to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and an optimal working concentration that provides sufficient RNA labeling without significant adverse effects. Initial studies should involve a dose-response analysis, monitoring the animals for signs of distress, weight loss, and any changes in tissue histology.
Quantitative Data (Hypothetical)
The following tables present hypothetical data for illustrative purposes. These values must be empirically determined for each specific animal model, administration route, and experimental goal.
Table 1: Example Dosage and Labeling Efficiency in a Mouse Model
| Parameter | Intraperitoneal (IP) Injection | Intravenous (IV) Injection | Oral Gavage |
| Dosage Range (mg/kg) | 25 - 200 | 10 - 100 | 50 - 400 |
| Optimal Labeling Time | 4 - 24 hours | 2 - 12 hours | 8 - 36 hours |
| Achievable Labeling | ~1 in 500 cytidines | ~1 in 600 cytidines | ~1 in 1000 cytidines |
| Notes | Systemic distribution. | Rapid bioavailability. | Lower bioavailability. |
Table 2: Example Acute Toxicity Profile in Mice (Single Dose)
| Dose (mg/kg, IP) | Observation Period | Mortality | Key Observations |
| 50 | 14 days | 0/5 | No observable adverse effects. |
| 200 | 14 days | 0/5 | Mild, transient lethargy in first 6h. |
| 500 | 14 days | 1/5 | Significant lethargy, ruffled fur. |
| 1000 | 14 days | 4/5 | Severe distress, significant weight loss. |
| LD50 (Estimated) | > 500 mg/kg |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment in Mice
This protocol provides a basic framework for determining the acute toxicity of 5-AC.
Materials:
-
This compound (5-AC)
-
Vehicle (e.g., sterile PBS or 0.5% carboxymethylcellulose)
-
Healthy mice (e.g., C57BL/6, 8-10 weeks old)
-
Standard animal housing and monitoring equipment
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of 5-AC in the chosen vehicle. Ensure complete dissolution. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Animal Grouping: Acclimate animals for at least one week. Divide mice into groups of 5 per dose level, plus a vehicle control group.
-
Administration: Administer a single dose of 5-AC (e.g., 50, 200, 500, 1000 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Observation: Monitor animals continuously for the first 4 hours, then at regular intervals for 48 hours, and daily thereafter for a total of 14 days.
-
Data Collection: Record signs of toxicity (e.g., changes in behavior, posture, breathing), body weight, and mortality.
-
Necropsy: At the end of the 14-day period, perform a gross necropsy on all surviving animals to look for any tissue abnormalities.
Protocol 2: In Vivo Metabolic Labeling of RNA in Mice
Materials:
-
5-AC dosing solution (at a pre-determined safe and effective dose)
-
Mice
-
Syringes and needles for administration
Procedure:
-
Dosing: Administer the 5-AC solution to the mouse via the desired route (e.g., IP injection). The volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
Labeling Period: Allow the metabolic labeling to proceed for the desired length of time (e.g., 2 to 24 hours), depending on the transcriptional activity of the tissue of interest and the experimental question.
-
Tissue Harvest: At the end of the labeling period, humanely euthanize the mouse using an approved method.
-
Tissue Collection: Promptly dissect the target tissues or organs. To preserve RNA integrity, either snap-freeze the tissues in liquid nitrogen or immediately place them in an RNA stabilization solution (e.g., RNAlater).
-
Storage: Store frozen tissues at -80°C until RNA extraction.
Protocol 3: RNA Isolation and Bioorthogonal Labeling (CuAAC)
Materials:
-
Tissue sample with 5-AC labeled RNA
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Alkyne-probe (e.g., Alkyne-Biotin or a fluorescent alkyne like DBCO-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Copper ligand (e.g., THPTA)
-
Nuclease-free water and buffers
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
RNA Isolation: Homogenize the tissue sample and extract total RNA using a standard protocol. Ensure all steps are performed under RNase-free conditions. Quantify the RNA and assess its integrity.
-
CuAAC Reaction Setup: In a nuclease-free tube, assemble the following components on ice. The final volume can be scaled as needed.
-
Azide-labeled RNA: 1-10 µg
-
Alkyne-probe: 50-100 µM final concentration
-
Copper Ligand (THPTA): 1-2 mM final concentration
-
Copper(II) Sulfate: 250-500 µM final concentration
-
Sodium Ascorbate: 2.5-5 mM final concentration
-
Nuclease-free buffer (e.g., PBS) to final volume
-
-
Reaction Incubation: Add the reagents in the specified order, adding Sodium Ascorbate last to initiate the reaction. Incubate at room temperature for 30-60 minutes. Protect from light if using a fluorescent probe. Note: RNA is prone to degradation in the presence of copper ions; minimize reaction time and keep reagents cold where possible.[10]
-
RNA Purification: Stop the reaction and purify the labeled RNA from the catalyst and excess probe using an RNA cleanup kit or by ethanol precipitation.
-
Downstream Analysis: The purified, labeled RNA is now ready for downstream applications such as fluorescence microscopy (for fluorescent probes) or streptavidin pull-down and sequencing (for biotin probes).
Visualizations
Caption: High-level workflow for in vivo RNA labeling using 5-AC.
Caption: Proposed metabolic activation pathway of 5-AC for RNA incorporation.
Caption: Schematic of the ex vivo CuAAC click chemistry reaction.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal mRNA labeling at the poly(A) tail for imaging localization and dynamics in live zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 7. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Exposure of Mice to Nucleoside Analogues Disrupts Mitochondrial DNA Maintenance in Cortical Neurons | PLOS One [journals.plos.org]
- 9. Long-Term Exposure of Mice to Nucleoside Analogues Disrupts Mitochondrial DNA Maintenance in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing 5-(3-Azidopropyl)cytidine concentration for minimal cytotoxicity.
Welcome to the technical support center for 5-(3-Azidopropyl)cytidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental concentration of this compound while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nucleoside analog of cytidine (B196190).[1][2] Like other cytidine analogs, it is believed to function as an inhibitor of DNA methyltransferases (DNMTs).[1][2][3] This inhibition can lead to demethylation of DNA and has potential anti-metabolic and anti-tumor activities.[1][2] It is also used as a reagent in click chemistry due to its azide (B81097) group.[1][2]
Q2: What are the common causes of cytotoxicity with this compound?
A2: Cytotoxicity is a known effect of many nucleoside analogs used in research and medicine.[4] The primary reasons for cytotoxicity associated with this compound are likely its incorporation into DNA and subsequent disruption of cellular processes, as well as the inhibition of DNA methyltransferases which can alter gene expression patterns.[3] High concentrations and prolonged exposure times are the most common factors that increase cytotoxic effects.
Q3: What concentration range of this compound is typically a good starting point for experiments?
A3: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals. Based on data from similar nucleoside analogs, a starting range of 1 µM to 100 µM is often explored.[5] For example, some related compounds have shown cytotoxic activity at concentrations between 30-100 µM.[5]
Q4: How can I determine the optimal concentration of this compound that is effective for my experiment but has minimal cytotoxicity?
A4: The optimal concentration is a balance between achieving the desired biological effect (e.g., sufficient labeling for click chemistry, inhibition of DNMTs) and maintaining cell viability. A standard approach is to perform a titration experiment where you treat your cells with a range of concentrations and then assess both your experimental endpoint and cell viability in parallel. The lowest concentration that gives a robust desired effect with the highest viability is the optimal one.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response experiment to determine the IC50 value (the concentration that causes 50% of cell death). Start with a wide range of concentrations (e.g., 0.1 µM to 200 µM) and narrow it down. Aim to use a concentration well below the IC50 for your experiments if possible. |
| Exposure time is too long | Reduce the incubation time with this compound. A time-course experiment (e.g., 12, 24, 48, 72 hours) can help identify the shortest exposure time that yields the desired experimental outcome. |
| Cell line is particularly sensitive | Different cell lines have varying sensitivities to nucleoside analogs. If possible, test the compound on a less sensitive cell line or use a lower, sub-optimal concentration and accept a reduced effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control to confirm. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density | Standardize your cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Inaccurate drug concentration | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Verify the concentration of your stock solution. |
| Fluctuations in incubation conditions | Maintain stable incubator conditions (temperature, CO2, humidity) as these can impact cell health and drug efficacy.[6] |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Cytotoxic Concentration (IC50) using an MTT Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The table below shows an example concentration range. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "no-drug" control and a "solvent-only" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Plot the viability against the log of the concentration to determine the IC50 value.
Example Data Table: Cell Viability after 48-hour Treatment
| Concentration (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 5 | 1.15 | 92.0% |
| 10 | 1.05 | 84.0% |
| 25 | 0.85 | 68.0% |
| 50 | 0.60 | 48.0% |
| 100 | 0.30 | 24.0% |
| 200 | 0.15 | 12.0% |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway of Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Aza-2'-deoxycytidine induces cytotoxicity in BGC-823 cells via DNA methyltransferase 1 and 3a independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents [mdpi.com]
- 6. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background fluorescence in 5-(3-Azidopropyl)cytidine imaging experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(3-Azidopropyl)cytidine (5-AC) for metabolic labeling and fluorescence imaging of nascent RNA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background fluorescence in my 5-AC imaging experiments?
High background fluorescence in 5-AC imaging experiments can obscure the specific signal from newly synthesized RNA, leading to poor image quality and difficulty in data interpretation. The primary causes can be categorized into three main areas:
-
Autofluorescence: Many cell and tissue types exhibit natural fluorescence, which can contribute to the overall background signal.[1][2] This is often more pronounced in paraffin-embedded samples.[1] Aging pigments like lipofuscin are a common source of autofluorescence, especially in brain and retinal tissues.[2][3]
-
Non-specific binding of detection reagents: The fluorescent probes (e.g., alkyne-fluorophores) or antibodies used for detection can bind non-specifically to cellular components other than the target azide-modified RNA.[2] This can be due to charge-mediated interactions or insufficient blocking.[2]
-
Issues with the click reaction: Suboptimal conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can lead to side reactions or residual, unreacted fluorescent probes that contribute to background. For CuAAC, the copper(I) catalyst can also be toxic to cells, which may affect cell morphology and signal specificity.[4]
Q2: My signal-to-noise ratio is low. How can I increase the specific signal from 5-AC incorporation?
A low signal-to-noise ratio can be addressed by both enhancing the specific signal and reducing the background. To increase the specific signal:
-
Optimize 5-AC concentration and incubation time: The optimal concentration and labeling time for 5-AC can vary between cell types and experimental conditions. It is recommended to perform a titration experiment to determine the concentration that provides the best signal without inducing cytotoxicity.
-
Ensure efficient cell permeabilization: For intracellular RNA detection, complete permeabilization is crucial for the click chemistry reagents to access the azide-labeled RNA. Insufficient permeabilization will result in a weak signal.
-
Use a high-quality, bright fluorophore: The choice of the alkyne-fluorophore can significantly impact signal intensity. Select a bright, photostable dye that is compatible with your imaging setup.
-
For CuAAC, ensure the catalyst is active: The Cu(I) catalyst is essential for the CuAAC reaction.[5] Use freshly prepared sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.[4] The use of a Cu(I)-stabilizing ligand like THPTA can also enhance reaction efficiency and protect the fluorophore from oxidative damage.[4][5][6]
Q3: I am observing significant cell death after my labeling procedure. What could be the cause and how can I mitigate it?
Cell death following labeling is a common issue, particularly with copper-catalyzed click chemistry (CuAAC).
-
Copper Toxicity: The Cu(I) catalyst used in CuAAC is known to be toxic to cells.[4] To minimize this, it is crucial to use the lowest effective concentration of copper sulfate.
-
Protective Ligands: The addition of a copper-chelating ligand, such as THPTA (tris(hydroxypropyltriazolyl)methylamine), is highly recommended.[4][6] THPTA not only accelerates the reaction but also protects cells from copper-induced oxidative damage.[4][5][6]
-
Reaction Time and Temperature: Minimize the incubation time with the copper-containing reaction cocktail. Performing the reaction at a lower temperature (e.g., 4°C) can also help reduce cytotoxicity, although this may require a longer incubation period to achieve sufficient labeling.[4]
-
Consider Copper-Free Click Chemistry: If cytotoxicity remains an issue, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[7][8] This method does not require a copper catalyst and is therefore more biocompatible.[7][8] SPAAC utilizes a strained alkyne (e.g., a cyclooctyne (B158145) derivative) that reacts spontaneously with the azide.[7][8]
Q4: How can I effectively reduce autofluorescence from my cells/tissue?
Autofluorescence can be a significant contributor to high background. Here are several strategies to address it:
-
Use a Quenching Agent: Commercially available quenching agents, such as Sudan Black B or Pontamine Sky Blue, can be used to reduce autofluorescence.[1] However, it's important to test these agents to ensure they do not also quench the signal from your specific fluorophore.
-
Photobleaching: Before incubation with your fluorescent probe, you can expose the sample to a light source to photobleach the endogenous fluorophores.[3]
-
Spectral Separation: If the autofluorescence has a specific spectral profile, you can choose a fluorescent dye for your click reaction that has excitation and emission wavelengths that are distinct from the autofluorescence spectrum.[1] Using dyes that emit in the near-infrared range can often avoid autofluorescence issues.[1]
-
Fixation Method: Aldehyde-based fixatives can sometimes induce autofluorescence.[1][3] If possible, test alternative fixation methods, such as methanol (B129727) fixation. If using an aldehyde fixative, treatment with sodium borohydride (B1222165) can help reduce fixation-induced autofluorescence.[1][9]
Troubleshooting Guide: High Background Fluorescence
| Potential Cause | Recommended Solution |
| High Autofluorescence | Treat samples with a chemical quenching agent (e.g., Sudan Black B).[1] Photobleach the sample before labeling.[3] Use a fluorophore with a longer wavelength (e.g., near-infrared) to avoid the spectral range of autofluorescence.[1] If using aldehyde fixation, treat with sodium borohydride.[1][9] |
| Non-Specific Staining | Increase the number and duration of wash steps after the click reaction. Add a blocking step (e.g., with BSA or serum) before adding the click reaction cocktail.[2] Optimize the concentration of the alkyne-fluorophore; use the lowest concentration that gives a good signal. |
| Suboptimal Click Reaction | For CuAAC, use freshly prepared sodium ascorbate.[4] For CuAAC, include a copper-chelating ligand like THPTA to improve efficiency and reduce side reactions.[4][6] Ensure complete removal of unincorporated 5-AC before proceeding to the click reaction. Consider switching to a copper-free click chemistry (SPAAC) approach.[7][8] |
| High Primary Antibody Concentration (if using antibody-based detection) | Reduce the concentration of the primary antibody.[1] |
| Secondary Antibody Issues (if using antibody-based detection) | Run a control with only the secondary antibody to check for non-specific binding.[10][11] Ensure the secondary antibody is appropriate for the primary antibody's host species.[10] |
Experimental Protocols
Protocol 1: 5-AC Metabolic Labeling of Nascent RNA
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes or coverslips) and grow to the desired confluency.
-
5-AC Incubation: Prepare a stock solution of 5-AC in a suitable solvent (e.g., DMSO or PBS). Dilute the 5-AC stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 100 µM to 1 mM).
-
Labeling: Remove the old medium from the cells and replace it with the 5-AC containing medium. Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the 5-AC containing medium and wash the cells three times with warm PBS to remove any unincorporated 5-AC.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol should be performed on fixed and permeabilized cells.
-
Prepare Click Reaction Cocktail:
-
Copper (II) Sulfate (CuSO4): Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water freshly before each use.
-
Alkyne-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
-
Assemble the Cocktail: In a microcentrifuge tube, combine the following in order to make a 1X click reaction buffer (prepare enough for all samples):
-
PBS
-
Alkyne-Fluorophore (final concentration of 1-10 µM)
-
Copper (II) Sulfate (final concentration of 100-500 µM)
-
THPTA (final concentration of 500 µM - 2.5 mM)
-
-
Initiate the Reaction: Immediately before adding to the cells, add the Sodium Ascorbate to the cocktail to a final concentration of 5-10 mM. Mix gently but thoroughly.
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Nuclear Staining (Optional): Stain the cell nuclei with a suitable dye (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Final Washes and Mounting: Wash the cells two more times with PBS and mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visual Guides
Caption: Experimental workflow for 5-AC labeling and detection.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing RNA Degradation in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing click chemistry reactions with RNA while minimizing degradation. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during copper-catalyzed click chemistry (CuAAC)?
A1: The primary cause of RNA degradation during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the generation of reactive oxygen species (ROS). The Cu(I) catalyst, while essential for the reaction, can react with molecular oxygen, leading to the formation of radicals that can cleave the phosphodiester backbone of RNA.[1][2] This is particularly problematic given the inherent lability of RNA.
Q2: What are the main strategies to minimize RNA degradation in CuAAC reactions?
A2: Several strategies can be employed to protect RNA integrity during CuAAC:
-
Use of Copper(I)-Stabilizing Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) chelate the copper ion, which not only accelerates the reaction but also protects the RNA from degradation.[3][4]
-
Addition of Acetonitrile as a Co-solvent: Acetonitrile can stabilize the Cu(I) ion and has been shown to minimize RNA degradation, even in the absence of other ligands.[2][5]
-
Optimizing Copper Concentration: Using the lowest effective concentration of the copper catalyst is crucial. High concentrations of copper can increase the rate of RNA degradation.[3]
-
Using a Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state in situ. This helps maintain a sufficient concentration of the catalyst without starting with a high concentration of the unstable Cu(I).[6][7]
-
Consider Copper-Free Alternatives: For highly sensitive applications or in living systems, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are excellent alternatives.[8]
Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and why is it beneficial for RNA?
A3: SPAAC is a type of click chemistry that does not require a copper catalyst. It utilizes strained cyclooctynes (like DBCO - Dibenzocyclooctyne) that react spontaneously with azides. The absence of copper eliminates the primary source of RNA degradation and cytotoxicity, making it a much gentler method for labeling RNA, especially in cellular environments.[8][9][10]
Q4: How can I assess the integrity of my RNA after a click chemistry reaction?
A4: RNA integrity can be assessed using several methods:
-
Denaturing Agarose (B213101) Gel Electrophoresis: Running the RNA sample on a denaturing agarose gel can provide a qualitative assessment. Intact RNA will show sharp ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotes), while degraded RNA will appear as a smear towards the lower molecular weight region.[11][12][13][14][15]
-
Microfluidic Capillary Electrophoresis (e.g., Agilent Bioanalyzer): This method provides a quantitative measure of RNA integrity, yielding an RNA Integrity Number (RIN) or RNA Quality Number (RQN). A high RIN/RQN value (typically >8) indicates high-quality, intact RNA, while lower values signify degradation. The electropherogram will show distinct rRNA peaks for intact RNA and a shift towards smaller fragments for degraded samples.[16][17][18][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant RNA degradation observed on a gel or Bioanalyzer. | High concentration of copper catalyst. | Decrease the final concentration of CuSO4 to the low micromolar range (e.g., 50-100 µM).[20] |
| Absence or insufficient concentration of a protective ligand. | Add a Cu(I)-stabilizing ligand such as THPTA or BTTAA at a 5:1 ligand-to-copper ratio.[3][4] | |
| Reaction time is too long. | Optimize the reaction time; shorter incubation periods may be sufficient and will reduce RNA exposure to potentially damaging conditions. | |
| Inappropriate buffer conditions (e.g., wrong pH). | Ensure the reaction buffer is at a neutral pH (around 7.0-7.5).[1][21] | |
| RNase contamination. | Use RNase-free reagents and consumables. Consider adding an RNase inhibitor to the reaction mixture. | |
| Low click labeling efficiency. | Inactive catalyst (Cu(I) has been oxidized to Cu(II)). | Prepare the sodium ascorbate solution fresh and add it last to the reaction mixture to ensure the reduction of Cu(II) to Cu(I).[6] |
| Low concentration of reactants. | Increase the concentration of the azide (B81097) or alkyne-modified molecules.[22] | |
| Steric hindrance around the azide or alkyne. | If using SPAAC, consider a linker with a PEG spacer to increase the accessibility of the reactive group.[22] | |
| Inefficient ligand. | For CuAAC, BTTAA has been shown to be more efficient than THPTA in some systems.[4] Consider testing different ligands. | |
| Smearing of RNA bands on a gel. | RNA degradation. | Refer to the solutions for "Significant RNA degradation." |
| RNA secondary structure. | Ensure the gel electrophoresis is performed under denaturing conditions (e.g., using formaldehyde (B43269) or urea).[12][14][15] |
Quantitative Data Summary
Table 1: Comparison of Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Biomolecules.
| Ligand | Relative Reaction Rate | Key Features | Reference(s) |
| TBTA | Lower | Water-insoluble, requires organic co-solvents. | [4] |
| THPTA | Moderate | Water-soluble, good for reactions in aqueous buffers. | [3][4] |
| BTTAA | High | Water-soluble, reported to have the fastest kinetics and be highly biocompatible. | [2][4] |
| BTTES | High | Good balance of reactivity and solubility. | [4] |
Table 2: Reaction Conditions for SPAAC with DBCO.
| Parameter | Recommended Range | Notes | Reference(s) |
| DBCO Reagent | 10-100 µM | Higher concentrations can lead to faster reactions. | [10] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate, but consider the stability of the biomolecules. | [10][22] |
| pH | 7.0 - 8.5 | Generally, higher pH can increase the reaction rate. | [22] |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations and temperature. | [10] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA with Minimized Degradation
This protocol is optimized for labeling an alkyne-modified RNA with an azide-containing molecule using THPTA as a protective ligand.
Materials:
-
Alkyne-modified RNA
-
Azide-containing molecule (e.g., a fluorescent dye)
-
RNase-free water
-
10X Phosphate Buffer (500 mM, pH 7.0)
-
CuSO₄ solution (20 mM in RNase-free water)
-
THPTA solution (100 mM in RNase-free water)
-
Sodium Ascorbate solution (100 mM in RNase-free water, prepare fresh )
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the following reaction mixture in the order listed:
-
RNase-free water to a final volume of 50 µL.
-
5 µL of 10X Phosphate Buffer (final concentration: 50 mM).
-
Alkyne-modified RNA to a final concentration of 10 µM.
-
Azide-containing molecule to a final concentration of 100 µM.
-
-
Prepare the catalyst premix in a separate RNase-free tube:
-
Mix 2.5 µL of 20 mM CuSO₄ with 2.5 µL of 100 mM THPTA (maintains a 1:5 copper-to-ligand ratio).
-
-
Add 0.5 µL of the catalyst premix to the reaction mixture (final CuSO₄ concentration: 100 µM; final THPTA concentration: 500 µM).
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM).
-
Mix gently by pipetting and incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled RNA using a suitable method such as ethanol (B145695) precipitation or a spin column designed for RNA purification.
-
Assess the integrity of the purified RNA using denaturing gel electrophoresis or a Bioanalyzer.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on RNA
This protocol describes the labeling of an azide-modified RNA with a DBCO-containing molecule.
Materials:
-
Azide-modified RNA
-
DBCO-containing molecule (e.g., a fluorescent dye)
-
RNase-free water
-
10X PBS (pH 7.4)
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the following reaction mixture:
-
RNase-free water to a final volume of 50 µL.
-
5 µL of 10X PBS (final concentration: 1X).
-
Azide-modified RNA to a final concentration of 10 µM.
-
DBCO-containing molecule to a final concentration of 100 µM.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours. The reaction can also be performed at room temperature, but may require a longer incubation time.
-
Purify the labeled RNA using a suitable method such as ethanol precipitation or a spin column for RNA purification.
-
Assess the integrity of the purified RNA using denaturing gel electrophoresis or a Bioanalyzer.
Visualizations
Caption: Mechanism of RNA degradation in CuAAC reactions.
Caption: Comparison of CuAAC and SPAAC experimental workflows for RNA labeling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Check RNA Integrity | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Polyacrylamide gel electrophoresis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. umassmed.edu [umassmed.edu]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: 5-(3-Azidopropyl)cytidine (5-APC) Labeling Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-(3-Azidopropyl)cytidine (5-APC) for metabolic labeling of RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-APC) and how is it used for RNA labeling?
This compound (5-APC) is a modified nucleoside analog of cytidine (B196190). It is used in metabolic labeling studies to investigate RNA synthesis and turnover. Cells are incubated with 5-APC, which is incorporated into newly transcribed RNA by cellular RNA polymerases. The azide (B81097) group on 5-APC serves as a bioorthogonal handle for subsequent detection and analysis using click chemistry.
Q2: What are the key considerations for designing a 5-APC labeling experiment?
The success of a 5-APC labeling experiment depends on several factors:
-
Cell Type: The efficiency of 5-APC uptake and incorporation can vary significantly between different cell lines. This is often due to varying levels of nucleoside transporters and kinases, such as deoxycytidine kinase (dCK), which phosphorylates cytidine analogs.[1][2]
-
5-APC Concentration: The optimal concentration of 5-APC needs to be determined empirically for each cell type to achieve sufficient labeling without inducing cytotoxicity.
-
Incubation Time: The labeling duration should be optimized to capture the desired RNA dynamics. Short incubation times are suitable for studying nascent RNA, while longer times may be necessary for detecting less abundant transcripts or for pulse-chase experiments.
-
Detection Method: The choice between copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for detection depends on the experimental context. CuAAC is generally faster and more efficient but the copper catalyst can be toxic to cells and cause RNA degradation, making it more suitable for fixed cells or in vitro applications. SPAAC is copper-free and thus preferred for live-cell imaging, although it has slower reaction kinetics.[3]
Q3: How can I detect the 5-APC labeled RNA?
5-APC labeled RNA is typically detected using click chemistry. This involves a reaction between the azide group of the incorporated 5-APC and an alkyne-containing reporter molecule, such as a fluorophore or biotin.
-
For fluorescence microscopy: An alkyne-fluorophore conjugate is used to visualize the newly synthesized RNA within the cell.
-
For enrichment and sequencing: An alkyne-biotin conjugate can be used to capture and purify the labeled RNA for downstream applications like next-generation sequencing.
Q4: What are the potential sources of background signal in my experiment?
Background signal can arise from several sources:
-
Non-specific binding of the detection reagent (e.g., alkyne-fluorophore) to cellular components.
-
Incomplete removal of unincorporated 5-APC and detection reagents.
-
Autofluorescence of the cells, particularly in certain emission channels.
Proper washing steps and the use of blocking agents can help to minimize background.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Signal | Inefficient 5-APC Incorporation: - Cell line may have low levels of the necessary kinases (e.g., dCK). - 5-APC concentration is too low. - Incubation time is too short. | - Screen different cell lines to find one with higher incorporation efficiency. - Consider overexpressing the relevant kinase (e.g., dCK) in your cell line of interest.[1][2] - Perform a dose-response experiment to determine the optimal 5-APC concentration (e.g., 50-500 µM). - Increase the incubation time (e.g., from 1 hour to 4-12 hours). |
| Inefficient Click Reaction: - Reagents (e.g., copper catalyst, alkyne probe) are degraded or used at sub-optimal concentrations. - Insufficient reaction time. | - Use fresh, high-quality click chemistry reagents. - Optimize the concentration of the alkyne probe and catalyst (for CuAAC). - Increase the click reaction time. For SPAAC, which is slower, allow for longer incubation (e.g., 1-2 hours or overnight). | |
| High Background Signal | Non-specific Binding of Detection Reagent: - Inadequate washing after the click reaction. - Hydrophobic interactions of the dye with cellular components. | - Increase the number and duration of wash steps after the click reaction. - Include a mild detergent (e.g., 0.1% Tween-20) in the wash buffers. - Use a blocking solution (e.g., 3% BSA) before adding the detection reagent. |
| Cellular Autofluorescence: | - Image cells before the click reaction to determine the level of autofluorescence. - Use a fluorophore with excitation/emission spectra that do not overlap with the autofluorescence. - Use spectral unmixing if your imaging system supports it. | |
| Cell Toxicity or Altered Phenotype | High Concentration of 5-APC: - 5-APC may be cytotoxic at high concentrations or with prolonged exposure. | - Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of 5-APC for your cell line. - Use the lowest effective concentration of 5-APC. - Reduce the incubation time. |
| Toxicity of Click Reaction Components (CuAAC): - The copper(I) catalyst used in CuAAC is toxic to cells. | - For live-cell imaging, use SPAAC (copper-free click chemistry). - If using CuAAC on fixed cells, ensure thorough washing to remove all traces of copper. - Use a copper chelator in the final wash steps. | |
| RNA Degradation | Copper-induced RNA Damage (CuAAC): - The copper catalyst can cause RNA degradation.[3] | - Minimize the duration of the CuAAC reaction. - Perform the reaction on ice to reduce the rate of degradation.[3] - Use a copper chelating ligand to protect the RNA. - For sensitive downstream applications like sequencing, consider using SPAAC. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 5-APC
This protocol provides a general guideline for labeling cellular RNA with 5-APC. Note: Optimal conditions, particularly 5-APC concentration and incubation time, should be empirically determined for each cell type.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (5-APC)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy, multi-well plates for other assays) and grow to the desired confluency (typically 70-80%).
-
Prepare Labeling Medium:
-
Prepare a stock solution of 5-APC in DMSO (e.g., 100 mM).
-
Dilute the 5-APC stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting range of 100-500 µM is recommended.
-
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Add the labeling medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired duration (e.g., 1-4 hours for nascent RNA, or longer for steady-state labeling).
-
-
Cell Harvesting/Fixation:
-
For RNA extraction: Aspirate the labeling medium, wash the cells once with cold PBS, and proceed with your standard RNA extraction protocol.
-
For fluorescence microscopy: Aspirate the labeling medium, wash the cells twice with PBS, and proceed to Protocol 2.
-
Protocol 2: Detection of 5-APC Labeled RNA via Click Chemistry (for Fluorescence Microscopy)
This protocol describes the detection of azide-labeled RNA in fixed cells using either CuAAC or SPAAC.
Materials:
-
5-APC labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (for permeabilization)
-
Click chemistry detection reagents:
-
For CuAAC:
-
Alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
-
For SPAAC:
-
Cyclooctyne-fluorophore (e.g., DBCO-fluorophore)
-
-
-
PBS
-
Nuclear stain (e.g., DAPI or Hoechst)
Procedure:
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
CuAAC:
-
Prepare the click reaction cocktail. A typical cocktail contains: 1-10 µM alkyne-fluorophore, 1 mM CuSO₄, and 100 mM sodium ascorbate in PBS. Note: Always add the sodium ascorbate last to freshly prepare the Cu(I) catalyst.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
SPAAC:
-
Prepare a solution of the cyclooctyne-fluorophore in PBS (e.g., 10-50 µM).
-
Incubate the cells with the cyclooctyne-fluorophore solution for 1-2 hours at room temperature, protected from light.
-
-
-
Washing:
-
Wash the cells three to five times with PBS to remove excess detection reagents.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear stain solution for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope with the appropriate filter sets.
-
Quantitative Data
The efficiency of metabolic labeling can be quantified by methods such as LC-MS/MS. The following table provides example incorporation data for other modified nucleosides in HEK293T cells after a 12-hour incubation at a 1 mM concentration.[4] This data is provided for reference and the incorporation of 5-APC may differ.
| Nucleoside Analog | Percent Incorporation of Analog per Corresponding Natural Nucleoside |
| 2-Vinyladenosine (2-VA) | 2.3% |
| 5-Vinyluridine (5-VU) | 0.86% |
| 7-Deazavinyladenosine (7-dVA) | 0.50% |
Visualizations
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of 5-(3-Azidopropyl)cytidine.
Welcome to the technical support center for 5-(3-Azidopropyl)cytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of poor cell permeability with this compound.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows low or no signal. What is the primary reason for this?
A1: A frequent cause for low signal in experiments involving this compound is its poor permeability across the cell membrane. As a hydrophilic nucleoside analog, its passage through the lipid bilayer is often inefficient. Other potential issues include compound instability, suboptimal concentration, or inappropriate incubation times.
Q2: How can I improve the cellular uptake of this compound?
A2: Several strategies can be employed to enhance the delivery of nucleoside analogs into cells. These include:
-
Chemical Modification (Prodrugs): Increasing the lipophilicity of the molecule by attaching a lipid-soluble group can significantly improve its ability to cross the cell membrane.
-
Nanoparticle-Mediated Delivery: Encapsulating this compound in nanoparticles can facilitate its entry into cells through endocytosis.
-
Permeabilization Agents: Using mild cell permeabilizing agents can transiently increase membrane porosity, allowing for greater uptake. However, this method requires careful optimization to avoid cytotoxicity.
Q3: What is a good starting concentration and incubation time for this compound in a cell-based assay?
A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific setup. A suggested starting point is to test a range of concentrations (e.g., 1 µM to 100 µM) for various incubation periods (e.g., 4, 12, and 24 hours).
Q4: Can this compound be toxic to my cells?
A4: Like many nucleoside analogs, this compound can exhibit cytotoxicity at higher concentrations or with prolonged exposure. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH release assay) to establish a non-toxic working concentration range for your specific cell line before proceeding with functional experiments.
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. The stability in cell culture medium can be influenced by various components, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem: Low or No Cellular Uptake/Signal
This is the most common issue. The following decision tree can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low signal.
Quantitative Data Summary
The following tables summarize suggested starting parameters for experiments with this compound, based on data from related nucleoside analogs. Note: These are starting points and require optimization for your specific experimental system.
Table 1: Suggested Starting Concentrations and Incubation Times
| Cell Type | Starting Concentration Range (µM) | Suggested Incubation Times (hours) |
| Adherent Cancer Lines (e.g., HeLa, A549) | 10 - 50 | 12, 24, 48 |
| Suspension Cancer Lines (e.g., Jurkat) | 5 - 25 | 8, 16, 24 |
| Primary Cells | 1 - 10 | 24, 48, 72 |
Table 2: Comparison of Cell Permeability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Lipophilic Prodrugs | Covalent attachment of a lipid-soluble moiety to increase passive diffusion. | - Enhanced membrane permeability- Potential for targeted delivery | - Requires chemical synthesis- Prodrug must be cleaved intracellularly to release the active compound |
| Nanoparticle Delivery | Encapsulation of the compound in a nanoparticle carrier. | - Protects compound from degradation- Can facilitate endocytosis | - May require specialized formulation- Nanoparticle toxicity needs to be assessed |
| Permeabilizing Agents | Use of agents like digitonin (B1670571) to create transient pores in the membrane. | - Simple to implement | - High risk of cytotoxicity- Requires careful titration |
Experimental Protocols
Protocol 1: General Procedure for Cellular Uptake Assay
This protocol provides a basic framework for assessing the cellular uptake of this compound.
Caption: Experimental workflow for a cellular uptake assay.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Incubation: The following day, remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired period.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: The intracellular concentration of this compound can be quantified. Since it contains an azide (B81097) group, a common method is to use a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reaction with a fluorescently-labeled alkyne, followed by fluorescence measurement.
Protocol 2: Lipophilic Prodrug Strategy
To enhance cell permeability, a lipophilic prodrug of this compound can be synthesized. A common approach for nucleoside analogs is to attach a fatty acid to the 5'-hydroxyl group of the ribose sugar.
Example Modification:
-
Acylation of the 5'-hydroxyl group: React this compound with a long-chain fatty acid chloride (e.g., palmitoyl (B13399708) chloride) in the presence of a base to form an ester linkage. This modification increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active this compound.
Protocol 3: Nanoparticle Formulation
Polymeric nanoparticles can be used to encapsulate this compound for enhanced delivery.
General Steps:
-
Polymer Selection: Choose a biocompatible and biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
-
Nanoparticle Formulation: Use a method like nanoprecipitation or emulsion-diffusion to form the nanoparticles. Briefly, dissolve PLGA and this compound in a water-miscible organic solvent. Add this solution dropwise to an aqueous solution under constant stirring. The polymer will precipitate, encapsulating the compound.
-
Purification and Characterization: Purify the nanoparticles by centrifugation and wash to remove any unencapsulated compound. Characterize the nanoparticles for size, surface charge, and encapsulation efficiency.
-
Cellular Treatment: Resuspend the nanoparticles in cell culture medium and add them to the cells. The nanoparticles will be taken up by the cells, and the this compound will be released intracellularly as the polymer degrades.
Best practices for handling and storing 5-(3-Azidopropyl)cytidine.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing 5-(3-Azidopropyl)cytidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a modified nucleoside, specifically a cytidine (B196190) analog. It contains an azido (B1232118) group, making it a valuable tool for "click chemistry" reactions.[1][2] This allows for the efficient and specific labeling of biomolecules. It is commonly used for the metabolic labeling of RNA, enabling researchers to track RNA synthesis and processing within living cells.[3] Additionally, cytidine analogs can inhibit DNA methyltransferases, giving them potential as anti-metabolic and anti-tumor agents.[1][2]
Q2: What are the primary applications of this compound?
A2: The primary applications stem from its ability to be incorporated into nascent RNA and its utility in click chemistry. Key applications include:
-
Metabolic Labeling of RNA: Introducing the molecule to cells allows for its incorporation into newly synthesized RNA, which can then be tagged for visualization, purification, and analysis.[3]
-
Click Chemistry: The azide (B81097) group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This enables the attachment of various reporter molecules, such as fluorophores or biotin, to the labeled RNA.
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.[4][5] Once dissolved in a solvent, it is best to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Aqueous solutions are particularly unstable and should be prepared fresh for each experiment.[4][5]
Q4: In what solvents is this compound soluble?
Handling and Safety
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal:
Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | ≥4 years[4][5] | Store in a tightly sealed container. |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[6] | Aliquot to avoid freeze-thaw cycles.[6] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[6] | Aliquot to avoid freeze-thaw cycles.[6] |
| Aqueous Solution | 4°C | Not Recommended | Prepare fresh for each use.[4][5] |
Table 2: Solubility of Related Compounds
| Compound | Solvent | Solubility |
| 3'-Azido-3'-deoxy-5-methylcytidine | DMSO | 83.33 mg/mL[6] |
| 5-Azacytidine | DMSO | ~30 mg/mL[4] |
| Cytidine | DMSO | ~10 mg/mL[5] |
| 3'-Azido-3'-deoxy-5-methylcytidine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[6] |
| 5-Azacytidine | PBS (pH 7.2) | ~10 mg/mL[4] |
| Cytidine | PBS (pH 7.2) | ~10 mg/mL[5] |
Experimental Protocols
Detailed Methodology for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling metabolically incorporated this compound in RNA with an alkyne-containing fluorescent dye.
Materials:
-
RNA sample containing incorporated this compound
-
Alkyne-fluorophore conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
DMSO
-
Appropriate buffers (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
RNA: Resuspend the RNA sample in nuclease-free water or a suitable buffer.
-
Alkyne-fluorophore: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 200 mM stock solution in water (for THPTA) or DMSO/t-butanol (3:1 v/v) (for TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
RNA sample
-
Alkyne-fluorophore (use a slight excess relative to the estimated amount of incorporated azide)
-
THPTA/TBTA ligand (pre-mix with CuSO₄)
-
CuSO₄ (pre-mix with ligand)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be sufficient to reduce the Cu(II) to Cu(I).
-
Vortex the tube gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using a light-sensitive fluorophore.
-
-
Purification:
-
Purify the labeled RNA from excess reagents using a suitable method, such as ethanol (B145695) precipitation or a spin column designed for RNA purification.
-
Troubleshooting Guides
Issue: Low or No Product Yield in Click Chemistry Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst (Oxidation of Cu(I) to Cu(II)) | Degas solvents prior to use. Ensure the sodium ascorbate solution is freshly prepared. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[7] |
| Insufficient Catalyst | Increase the concentration of the copper catalyst and ligand.[7] |
| Poor Solubility of Reactants | Try a different solvent system (e.g., adding a co-solvent like DMSO or THF).[7] |
| Catalyst Inhibition | Purify starting materials to remove any potential chelating agents that could sequester the copper.[7] |
Issue: Slow Reaction Rate in Click Chemistry Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Gently heat the reaction mixture (e.g., to 40-60°C), especially if working with sterically hindered substrates.[7] |
| Low Catalyst Efficiency | Add a suitable ligand (e.g., THPTA, TBTA) to accelerate the reaction and optimize the copper-to-ligand ratio.[7] |
| Low Reactant Concentration | Increase the concentration of the azide-labeled RNA and the alkyne probe. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Copper Toxicity in CuAAC Labeling of RNA
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling of RNA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to copper toxicity during RNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is copper-catalyzed azide-alkyne cycloaddition (CuAAC) and why is it used for RNA labeling?
A1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient and specific reaction used to form a stable triazole linkage between an azide- and an alkyne-functionalized molecule.[1] This method is popular for RNA labeling because the reactive groups (azides and alkynes) are small, bio-orthogonal (meaning they don't typically react with biological molecules), and the reaction proceeds under mild conditions.[2][3] This allows for the attachment of various probes, such as fluorophores or biotin, to RNA for visualization and analysis.[4]
Q2: What are the primary causes of RNA degradation during CuAAC labeling?
A2: The primary cause of RNA degradation during CuAAC is the presence of copper ions, particularly Cu(I).[5] Copper ions can generate reactive oxygen species (ROS) that lead to cleavage of the phosphodiester backbone of RNA.[6][7] This is a significant concern as RNA is inherently less stable than DNA.[2] Both Cu(I) and Cu(II) ions can contribute to this degradation, making it crucial to control the copper environment during the reaction.[5]
Q3: What are the main strategies to mitigate copper-induced RNA degradation?
A3: Several strategies can be employed to minimize RNA degradation:
-
Use of Copper(I)-Stabilizing Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) chelate the Cu(I) ion.[8][9] This not only protects the RNA from degradation but can also accelerate the reaction rate.[6][10]
-
Optimization of Copper Concentration: Using the lowest effective concentration of copper is critical. Concentrations in the range of 10-100 µM are often sufficient, especially when used with a stabilizing ligand.[1][10]
-
In Situ Generation of Cu(I): Instead of adding a potentially unstable Cu(I) salt directly, Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[1][9]
-
Addition of Scavengers: Additives like aminoguanidine (B1677879) can be used to trap reactive byproducts generated from the reducing agent (ascorbate), further protecting the biomolecules.[11][12]
-
Use of Copper-Chelating Azides: Azides that have a copper-chelating moiety, such as picolyl azides, can significantly enhance the reaction rate, allowing for the use of lower copper concentrations.[8][10]
-
Copper-Free Click Chemistry: An alternative approach is to use copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst.[13][14]
Q4: What are the advantages and disadvantages of copper-free click chemistry (SPAAC) for RNA labeling?
A4:
-
Advantages: The primary advantage of SPAAC is the elimination of copper, thereby avoiding copper-induced RNA degradation and cellular toxicity.[2][13] This makes it an excellent choice for in vivo and live-cell labeling experiments.[2]
-
Disadvantages: SPAAC reactions are generally slower than CuAAC.[10] The cyclooctyne (B158145) reagents are often larger and more hydrophobic than simple alkynes, which could potentially interfere with RNA structure and function.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling efficiency | 1. Inactive copper catalyst. 2. Incorrect reagent stoichiometry. 3. Steric hindrance at the labeling site. 4. Impure reagents or solvents. | 1. Ensure the use of a fresh solution of reducing agent (e.g., sodium ascorbate). Pre-mix CuSO₄ and the stabilizing ligand before adding to the reaction.[1][15] 2. Use a slight excess (1.1 to 2-fold) of the less critical reagent (often the azide (B81097) or alkyne probe).[15] 3. Increase reaction time or temperature. Consider redesigning the RNA construct if hindrance is significant.[15] 4. Use high-purity reagents and RNase-free water.[15] |
| RNA degradation observed (smearing on a gel) | 1. Excess free copper ions. 2. Insufficient ligand concentration. 3. Generation of reactive oxygen species (ROS). 4. RNase contamination. | 1. Reduce the final copper concentration (try a range from 10 µM to 100 µM).[1][10] 2. Increase the ligand-to-copper ratio. A 5:1 ratio of ligand to copper is often recommended.[6][16] 3. Add a ROS scavenger like aminoguanidine to the reaction mixture.[11][12] 4. Follow strict RNase-free techniques throughout the entire workflow.[17] |
| Side products or impurities | 1. Oxidative damage to RNA or fluorescent dyes. 2. Byproducts from the ascorbate reducing agent. | 1. Use a stabilizing ligand and keep the reaction time as short as possible. If using a light-sensitive probe, perform the reaction in the dark.[1] 2. Include aminoguanidine in the reaction to capture reactive carbonyl byproducts of dehydroascorbate.[11] |
| Difficulty removing copper post-reaction | 1. Strong binding of copper to RNA. | 1. Purify the labeled RNA using methods such as ethanol (B145695) precipitation, spin column purification, or HPLC.[3] The use of a chelating ligand during the reaction can also facilitate subsequent copper removal.[15] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC on RNA
| Reagent | Typical Final Concentration | Reference(s) |
| RNA | 50 nM - 50 µM | [18] |
| Copper(II) Sulfate (CuSO₄) | 10 µM - 1 mM | [1][10] |
| Stabilizing Ligand (e.g., THPTA, BTTAA) | 50 µM - 5 mM (often 5x the copper concentration) | [6][16][18] |
| Sodium Ascorbate | 1 mM - 10 mM | [1][18] |
| Azide/Alkyne Probe | 2-10 equivalents relative to RNA | [1][3] |
| Aminoguanidine (optional) | 5 mM | [11][16] |
Experimental Protocols
Protocol 1: General CuAAC Labeling of Alkyne-Modified RNA
This protocol is a starting point and may require optimization for specific RNA sequences and labels.
Materials:
-
Alkyne-modified RNA
-
Azide-functionalized probe (e.g., fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in RNase-free water)
-
THPTA stock solution (e.g., 50 mM in RNase-free water)
-
Sodium L-ascorbate stock solution (e.g., 100 mM in RNase-free water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in RNase-free water)
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Prepare the RNA solution: In a sterile, RNase-free microcentrifuge tube, dissolve the alkyne-modified RNA in the reaction buffer to the desired final concentration (e.g., 10 µM).
-
Add the azide probe: Add the azide-functionalized probe to the RNA solution. The final concentration should be in excess (e.g., 2-5 equivalents) of the RNA.
-
Prepare the catalyst premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. For a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the stock solutions. For example, to achieve a final concentration of 100 µM CuSO₄ and 500 µM THPTA, mix equal volumes of a 2 mM CuSO₄ stock and a 10 mM THPTA stock. Let the premix stand for 1-2 minutes.[1]
-
Add the catalyst premix: Add the CuSO₄/THPTA premix to the RNA/azide solution.
-
(Optional) Add aminoguanidine: If using, add aminoguanidine to a final concentration of 5 mM.[16]
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the cycloaddition.[1]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] If using a light-sensitive probe, protect the reaction from light.
-
Purification: Purify the labeled RNA using a suitable method such as ethanol precipitation, spin column purification, or HPLC to remove excess reagents and the copper catalyst.[3]
Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified RNA
Materials:
-
Azide-modified RNA
-
DBCO-functionalized probe (or other strained cyclooctyne)
-
Reaction Buffer (e.g., 1x PBS, pH 7.4-8.0)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Prepare the RNA solution: In a sterile, RNase-free microcentrifuge tube, dissolve the azide-modified RNA in the reaction buffer.
-
Add the DBCO-probe: Add the DBCO-functionalized probe. A 10-fold molar excess of the DBCO reagent is a good starting point.
-
Incubate: Mix thoroughly and incubate for 1-6 hours at 37°C. Longer incubation times or lower temperatures (e.g., 26°C) may be necessary for some constructs to increase labeling efficiency.
-
Purification: Remove unreacted DBCO probe using spin column purification or gel filtration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Strategies for Covalent Labeling of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to RNA Labeling: 5-(3-Azidopropyl)cytidine vs. 5-ethynyluridine (5-EU)
In the dynamic field of transcriptomics, the ability to specifically label and subsequently analyze newly synthesized RNA is paramount for unraveling complex cellular processes. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for these investigations. This guide provides a comprehensive comparison of two key nucleoside analogs used for RNA labeling: 5-(3-Azidopropyl)cytidine and the widely used 5-ethynyluridine (B57126) (5-EU). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their experimental needs.
While 5-ethynyluridine (5-EU) is a well-established and extensively documented reagent for metabolic RNA labeling, it is important to note that direct comparative experimental data for this compound is limited in the current scientific literature. Therefore, this guide will draw upon data from closely related azido-modified nucleosides and general principles of metabolic labeling to provide a thorough comparison.
Mechanism of Action and Bioorthogonal Chemistry
Both this compound and 5-EU are analogs of natural ribonucleosides that are incorporated into nascent RNA transcripts by cellular RNA polymerases. Once incorporated, these modified nucleosides introduce a bioorthogonal functional group—an azide (B81097) or an alkyne, respectively—into the RNA. This allows for the selective chemical ligation of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, enabling visualization or enrichment of the newly synthesized RNA.
The key difference lies in the bioorthogonal reaction employed:
-
This compound contains an azide group. This allows for its detection via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized reporter, or through a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-bearing reporter. The latter is particularly advantageous for live-cell imaging due to the cytotoxicity of copper catalysts.
-
5-ethynyluridine (5-EU) possesses a terminal alkyne group. Its detection is primarily achieved through CuAAC, reacting with an azide-functionalized reporter molecule.[1][2]
Performance Comparison
The choice between an azido- or alkyne-modified nucleoside can impact several aspects of an RNA labeling experiment. The following table summarizes the key performance characteristics, with the understanding that data for this compound is inferred from related compounds.
| Feature | This compound (Inferred) | 5-ethynyluridine (5-EU) |
| Functional Group | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Primary Detection Chemistry | CuAAC, SPAAC | CuAAC |
| Live-Cell Imaging Compatibility | High (especially with SPAAC) | Moderate (copper toxicity is a concern) |
| Labeling Efficiency | Potentially comparable to uridine (B1682114) analogs, but may be influenced by cellular uptake and phosphorylation kinetics of cytidine (B196190) analogs. | High, well-documented incorporation into various cell types.[2] |
| Reported Cytotoxicity | Likely low at working concentrations, similar to other modified nucleosides. However, high concentrations of some cytidine analogs like 5-azacytidine (B1684299) can be cytotoxic.[3][4][5] | Generally low at typical working concentrations, though some studies report potential neurotoxicity at high concentrations or with long-term exposure.[6] |
| Metabolic Considerations | May have distinct metabolic pathways compared to uridine analogs. Some studies suggest 5-ethynylcytidine (B1258090) (a related cytidine analog) has a faster metabolism than 5-EU.[1] | Well-characterized metabolic pathway leading to incorporation into RNA.[7] |
| Potential for Off-Target Labeling | Minimal, as the azide group is bioorthogonal. | Can be incorporated into DNA in some organisms, potentially leading to off-target labeling.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for cellular RNA labeling using an azido-modified cytidine analog (hypothetical, based on common practices) and the established protocol for 5-EU.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound and SPAAC Detection
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere overnight.
-
Metabolic Labeling: Thaw this compound and dilute it in pre-warmed cell culture medium to the desired final concentration (typically in the µM range). Replace the existing medium with the labeling medium and incubate for the desired pulse duration (e.g., 1-24 hours) under standard cell culture conditions.
-
Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
SPAAC Reaction: Wash the cells twice with wash buffer. Prepare the SPAAC reaction cocktail containing the cyclooctyne-conjugated fluorophore in a suitable buffer (e.g., PBS). Incubate the cells with the reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Nuclear Staining: Counterstain the nuclei with a nuclear stain for 5-10 minutes at room temperature.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Metabolic Labeling of Nascent RNA with 5-ethynyluridine (5-EU) and CuAAC Detection
Materials:
-
5-ethynyluridine (5-EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (or individual components: copper(II) sulfate, reducing agent like sodium ascorbate, azide-conjugated fluorophore)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear stain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells to the desired confluency on coverslips or in a multi-well plate and allow them to attach overnight.
-
Metabolic Labeling: Prepare the 5-EU labeling solution by diluting a stock solution in pre-warmed complete cell culture medium (final concentration typically 0.1-1 mM). Remove the old medium and add the 5-EU labeling solution to the cells. Incubate for the desired time (e.g., 30 minutes to 4 hours) in a CO2 incubator.
-
Cell Fixation: Remove the labeling medium and wash the cells once with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with the permeabilization buffer for 20 minutes at room temperature.
-
CuAAC Reaction: Wash the cells once with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and the azide-functionalized fluorophore. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with a wash buffer.
-
Nuclear Staining: Stain the nuclei with a suitable nuclear stain for 15 minutes at room temperature.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips and visualize the labeled RNA using fluorescence microscopy.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams outline the experimental workflows for RNA labeling with both this compound and 5-EU.
Caption: Workflow for RNA labeling using this compound and SPAAC.
Caption: Workflow for RNA labeling using 5-ethynyluridine (5-EU) and CuAAC.
Conclusion
Both this compound and 5-ethynyluridine (5-EU) are valuable tools for the metabolic labeling of nascent RNA. 5-EU is a well-established reagent with a large body of literature supporting its use. Its primary detection method, CuAAC, is highly efficient but raises concerns about cytotoxicity in live-cell applications.
This compound, while less documented, offers the significant advantage of being compatible with copper-free click chemistry (SPAAC). This makes it a potentially superior choice for live-cell imaging and other applications where copper-induced toxicity is a concern. The use of a cytidine analog may also offer different metabolic labeling kinetics compared to the more common uridine analogs.
Ultimately, the choice between these two reagents will depend on the specific requirements of the experiment, including the cell type, the need for live-cell imaging, and the desired metabolic labeling window. Researchers are encouraged to perform pilot experiments to determine the optimal labeling conditions for their system. As the field of chemical biology continues to evolve, the development and characterization of new labeling reagents like this compound will undoubtedly expand the toolkit available for studying the intricate world of RNA.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aza-2'-deoxycytidine induces cytotoxicity in BGC-823 cells via DNA methyltransferase 1 and 3a independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 5’ tetrachlorophthalimido and 5’-azido5’-deoxribonucleosides | ScholarWorks [scholarworks.calstate.edu]
A Comparative Guide to Nascent RNA Labeling: 5-(3-Azidopropyl)cytidine vs. 4-Thiouridine
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic labeling reagent is critical for the accurate study of nascent RNA synthesis and dynamics. This guide provides a detailed comparison of two prominent nucleoside analogs: 5-(3-Azidopropyl)cytidine (Apc) and 4-thiouridine (B1664626) (4sU), offering insights into their respective advantages and supported by experimental data.
The study of newly transcribed RNA provides a dynamic snapshot of the cellular response to various stimuli and is fundamental to understanding gene regulation. Metabolic labeling with nucleoside analogs that are incorporated into nascent RNA transcripts is a powerful technique for this purpose. For decades, 4-thiouridine (4sU) has been a widely used tool. However, the emergence of bioorthogonal chemistry has introduced new analogs, such as this compound (Apc), which offer distinct advantages.
Executive Summary
This guide demonstrates that while 4sU is a well-established method, Apc labeling, coupled with click chemistry, presents a potentially less cytotoxic and more versatile approach for nascent RNA analysis. The primary advantage of Apc lies in its use of bioorthogonal reactions, which can be performed under gentle, copper-free conditions, minimizing cellular perturbation. In contrast, 4sU can exhibit cytotoxicity at higher concentrations and longer exposure times, and has been shown to interfere with cellular processes such as pre-mRNA splicing.
Comparative Data
The following tables summarize the key performance characteristics of Apc and 4sU based on available experimental data.
| Parameter | This compound (Apc) | 4-Thiouridine (4sU) | References |
| Mechanism of Action | Incorporated into nascent RNA in place of cytidine (B196190). The azide (B81097) group allows for bioorthogonal ligation ("click chemistry") to reporter molecules. | Incorporated into nascent RNA in place of uridine (B1682114). The thiol group allows for biotinylation and subsequent purification. | [1][2] |
| Detection Method | Copper-free (e.g., SPAAC) or copper-catalyzed (CuAAC) azide-alkyne cycloaddition. | Thiol-specific biotinylation followed by streptavidin-based enrichment. Can also induce T-to-C transitions in sequencing data. | [3][4][5][6] |
| Primary Advantage | Enables bioorthogonal, copper-free labeling in living cells, potentially reducing cytotoxicity. | Well-established protocols and extensive literature. Direct covalent crosslinking to interacting proteins upon UV irradiation. | [2][7] |
| Performance Metric | This compound (Apc) & other Azido-analogs | 4-Thiouridine (4sU) | References |
| Cytotoxicity | Generally considered to have low cytotoxicity, especially when used with copper-free click chemistry. 5-azacytidine (B1684299) can be cytotoxic, but this is concentration-dependent. | Can exhibit cytotoxicity and affect cell viability at higher concentrations (>50µM) and with extended exposure. | [1][8][9] |
| Labeling Efficiency | Efficiently incorporated into nascent RNA. | Efficiently incorporated, with rates of 0.5% to 2.3% of total uridine in mammalian cells under standard conditions. | [9] |
| Perturbation to RNA Metabolism | Azide group is considered bioorthogonal and less likely to interfere with cellular processes. However, high concentrations of any analog can have off-target effects. | Can inhibit rRNA synthesis and processing, and interfere with pre-mRNA splicing, particularly for introns with weak splice sites. Can also lead to the accumulation of abortive transcripts. | [9][10] |
| RNA Recovery | Labeled RNA can be efficiently captured via click chemistry with a biotinylated alkyne. | Biotinylated RNA is efficiently recovered using streptavidin-coated beads. | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the techniques involved.
This compound (Apc) Labeling and Detection
This protocol outlines the metabolic labeling of nascent RNA with an azide-modified cytidine analog followed by copper-free click chemistry for detection or enrichment.
1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). c. Add the Apc solution to the cell culture medium to a final concentration, which should be optimized for the specific cell line and experimental goals (a starting point of 100-200 µM is common for similar analogs)[13]. d. Incubate the cells for the desired labeling period (e.g., 1-4 hours).
2. RNA Isolation: a. Following incubation, harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit[14].
3. Copper-Free Click Chemistry (SPAAC): a. To the isolated total RNA, add a DBCO (dibenzocyclooctyne)-functionalized reporter molecule (e.g., DBCO-biotin for enrichment or a DBCO-fluorophore for detection)[3]. b. The reaction is typically carried out in a phosphate (B84403) buffer (pH 7-8)[3]. c. Incubate the reaction for 1-2 hours at 37°C[3][4]. d. Purify the labeled RNA to remove unreacted reagents using a suitable RNA cleanup kit[3].
4. Downstream Analysis: a. For enrichment, use streptavidin-coated magnetic beads to capture the biotinylated RNA[12]. b. For detection, the fluorescently labeled RNA can be visualized or quantified using appropriate instrumentation.
4-Thiouridine (4sU) Labeling and Biotinylation
This protocol describes the established method for metabolic labeling with 4sU and subsequent biotinylation for the enrichment of nascent RNA[11][12].
1. Metabolic Labeling: a. Culture cells to 70-80% confluency[11]. b. Prepare a stock solution of 4sU in sterile, RNase-free water (e.g., 50 mM)[11]. c. Add the 4sU solution to the cell culture medium. The final concentration should be optimized based on the cell type and labeling duration (e.g., 100-500 µM for 1-2 hours)[11]. d. Incubate the cells for the desired labeling period[11].
2. RNA Isolation: a. Quench the labeling by adding TRIzol reagent directly to the culture dish and lyse the cells[11]. b. Isolate total RNA according to the TRIzol protocol or using a column-based method.
3. Biotinylation of 4sU-labeled RNA: a. To 60-100 µg of total RNA, add Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) and a biotinylation buffer (e.g., 100 mM Tris pH 7.4, 10 mM EDTA)[11][12]. b. Incubate the reaction for at least 1.5 hours at room temperature in the dark, with rotation[11][12]. c. Remove unreacted biotin (B1667282) by performing a phenol/chloroform extraction[12]. d. Precipitate the RNA using isopropanol (B130326) and wash with 75% ethanol[12].
4. Enrichment of Biotinylated RNA: a. Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads for 15 minutes at room temperature with rotation[11]. b. Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound RNA[12]. c. Elute the captured RNA from the beads using a reducing agent such as DTT[12].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of Apc and 4sU RNA labeling.
Caption: Key advantages of Apc labeling.
Caption: Potential disadvantages of 4sU labeling.
Conclusion
The choice between this compound and 4-thiouridine for nascent RNA labeling depends on the specific requirements of the experiment. 4sU remains a valuable tool with a wealth of established protocols. However, for studies requiring minimal cellular perturbation, live-cell imaging, or in systems sensitive to cytotoxicity, Apc offers a compelling alternative due to its compatibility with bioorthogonal, copper-free click chemistry. As research into RNA dynamics continues to evolve, the adoption of such advanced, less invasive labeling strategies will be crucial for obtaining the most accurate and biologically relevant data.
References
- 1. Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 9. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of RNA Metabolism in Neurological Diseases and Emerging Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nascent RNA 4sU labelling and enrichment [protocols.io]
Validating 5-(3-Azidopropyl)cytidine RNA Labeling with RT-qPCR of Known Genes: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of newly synthesized RNA is paramount for understanding dynamic cellular processes. Metabolic labeling with nucleoside analogs, such as 5-(3-Azidopropyl)cytidine (AzC), offers a powerful tool for isolating and analyzing nascent RNA. This guide provides a comparative framework for the validation of AzC labeling using the gold-standard method of reverse transcription-quantitative polymerase chain reaction (RT-qPCR), supported by experimental protocols and representative data.
While specific performance data for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics and validation workflow based on closely related azide-modified nucleosides. This guide is structured to provide a robust template for researchers to validate AzC or similar analogs in their own experimental systems.
Comparison of RNA Labeling Alternatives
Metabolic labeling of RNA can be achieved with various nucleoside analogs, each with distinct features. The choice of labeling reagent can impact the efficiency of incorporation, cell viability, and the downstream detection methodology.
| Feature | This compound (AzC) (Inferred) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
| Labeling Moiety | Azide (B81097) | Alkyne | Bromo |
| Detection Method | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC) | Immunodetection (Anti-BrU Antibody) |
| Incorporation Efficiency | Expected to be moderate to high | High | Moderate |
| Cellular Perturbation | Expected to be low; azide is bio-orthogonal[1] | Low | Can be toxic at high concentrations |
| Downstream Compatibility | High (RT-qPCR, NGS, Imaging) | High (RT-qPCR, NGS, Imaging)[2][3] | Moderate (Requires antibody-based steps) |
Experimental Validation of AzC Labeling with RT-qPCR
The core principle of validating AzC-labeled RNA with RT-qPCR is to demonstrate that the labeled and captured RNA fraction accurately reflects the known expression patterns of specific genes. This is typically achieved by comparing the relative abundance of housekeeping and inducible gene transcripts in the labeled fraction to total RNA.
Experimental Workflow
The overall experimental process involves metabolically labeling cells with AzC, isolating the total RNA, capturing the azide-labeled RNA via click chemistry, and then performing RT-qPCR on both the captured fraction and the total RNA.
Representative Quantitative Data
The following table presents hypothetical RT-qPCR data from an experiment designed to validate AzC labeling. In this scenario, cells were either untreated or stimulated to induce the expression of the FOS gene. The Cq (quantification cycle) values for a housekeeping gene (GAPDH) and an inducible gene (FOS) were measured in both the total RNA (input) and the AzC-labeled, captured RNA fraction.
| Condition | Target Gene | Sample Fraction | Average Cq | ΔCq (Normalized to GAPDH) | Fold Change (vs. Unstimulated) |
| Unstimulated | GAPDH | Total RNA | 20.5 | - | - |
| Captured RNA | 22.1 | - | - | ||
| FOS | Total RNA | 28.3 | 7.8 | 1.0 | |
| Captured RNA | 29.8 | 7.7 | 1.0 | ||
| Stimulated | GAPDH | Total RNA | 20.6 | - | - |
| Captured RNA | 22.3 | - | - | ||
| FOS | Total RNA | 23.1 | 2.5 | 38.5 | |
| Captured RNA | 24.5 | 2.2 | 45.3 |
This representative data illustrates that the fold-change in FOS expression upon stimulation is comparable between the total RNA and the captured RNA, validating that the AzC labeling and capture method effectively enriches for newly synthesized transcripts without significant bias for the tested genes.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 100-500 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the AzC-containing labeling medium.
-
Incubation: Incubate the cells for a period of 1 to 4 hours at 37°C in a CO2 incubator. The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
Cell Harvest and RNA Isolation: Following incubation, wash the cells once with cold PBS. Lyse the cells directly in the culture dish and proceed with total RNA isolation using a standard protocol (e.g., TRIzol or a column-based kit). Ensure the isolated RNA is of high quality and integrity.[4]
Protocol 2: Capture of AzC-Labeled RNA via Click Chemistry
-
Click Reaction Setup: In a nuclease-free tube, combine 1-10 µg of total RNA, a biotin-alkyne conjugate (e.g., Biotin-PEG4-Alkyne), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA) in a reaction buffer.[5][6]
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
RNA Purification: Purify the biotinylated RNA from the click chemistry reagents using an RNA cleanup kit or ethanol (B145695) precipitation.
-
Streptavidin Bead Binding: Resuspend streptavidin-coated magnetic beads in a high-salt binding buffer. Add the purified, biotinylated RNA to the beads and incubate at room temperature with rotation to allow for binding.
-
Washing: Wash the beads several times with wash buffers of decreasing salt concentration to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads using a suitable elution buffer (e.g., containing biotin (B1667282) or by heat denaturation).
Protocol 3: RT-qPCR of Total and Captured RNA
-
RNA Quantification: Quantify the concentration of the eluted captured RNA and the corresponding total RNA input.
-
Reverse Transcription: Perform reverse transcription on equal amounts of captured RNA and total RNA using a mix of random hexamers and oligo(dT) primers to generate cDNA. Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
qPCR: Set up qPCR reactions using a SYBR Green or probe-based master mix with validated primers for the target genes (e.g., GAPDH, FOS) and the cDNA templates from the total and captured RNA fractions.
-
Data Analysis: Determine the Cq values for each reaction. Calculate the relative expression of the target genes in the captured fraction compared to the total RNA using the ΔΔCq method, normalizing to a stable housekeeping gene.[2][7]
Signaling Pathways of Validation Genes
For robust validation, it is recommended to use at least one stably expressed housekeeping gene and one inducible gene with well-characterized expression dynamics.
GAPDH in Glycolysis
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, where it catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Due to its central role in metabolism, it is generally expressed at relatively constant levels in most cells, making it a common choice for a housekeeping gene.
FOS Gene Induction Pathway
The FOS gene is an immediate-early gene that is rapidly and transiently induced by a wide range of extracellular stimuli, including growth factors and stress signals. Its induction is a hallmark of cellular activation. A common pathway for FOS induction involves the activation of the MAPK/ERK signaling cascade, leading to the phosphorylation and activation of transcription factors such as Elk-1 and CREB, which then bind to regulatory elements in the FOS promoter.[8][9][10]
By following these protocols and using appropriate validation genes, researchers can confidently assess the efficacy of this compound for metabolic labeling of nascent RNA and its suitability for their specific research applications.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capturing the interactome of newly transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of c-Fos gene transcription by stimulus-responsive protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of c-Fos Gene Expression by NF-κB: A p65 Homodimer Binding Site in Mouse Embryonic Fibroblasts but Not Human HEK293 Cells | PLOS One [journals.plos.org]
- 10. lifecanvastech.com [lifecanvastech.com]
Cross-Validation of Nascent Sequencing Data: A Comparative Guide for Researchers
A deep dive into the cross-validation of nascent sequencing data with established methodologies such as RNA-seq, ATAC-seq, ChIP-seq, and RT-qPCR. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these techniques, supported by experimental data and detailed protocols.
Nascent sequencing techniques, such as Precision Run-On sequencing (PRO-seq) and Global Run-On sequencing (GRO-seq), offer a real-time snapshot of transcriptional activity within a cell by mapping the locations of actively engaged RNA polymerases.[1][2] This provides a direct measure of gene transcription, unlike traditional RNA sequencing (RNA-seq) which quantifies the steady-state levels of mature mRNA.[1] However, to ensure the robustness and accuracy of nascent sequencing findings, cross-validation with other established methods is crucial. This guide explores the integration and comparison of nascent sequencing data with RNA-seq, Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), Chromatin Immunoprecipitation sequencing (ChIP-seq), and quantitative Reverse Transcription PCR (RT-qPCR).
Quantitative Comparison of Nascent Sequencing with Other Methods
To facilitate a clear understanding of the quantitative relationships between nascent sequencing and other genomic techniques, the following tables summarize key comparative metrics.
| Metric | PRO-seq vs. RNA-seq | Source |
| Spearman's Correlation (ρ) | Overall: 0.83 | [3] |
| Protein-coding mRNAs: 0.83 | [3] | |
| lincRNAs: 0.65 | [3] | |
| Antisense genes: 0.64 | [3] | |
| Pseudogenes: 0.66 | [3] |
Table 1: Correlation of gene expression levels measured by PRO-seq and RNA-seq. The data indicates a strong overall correlation for protein-coding genes, with weaker correlations for non-coding and pseudogenes, likely reflecting differences in RNA stability.[3]
| Parameter | GRO-seq vs. Pol II ChIP-seq | Source |
| Signal Correlation at Promoters | Strong positive correlation | [4] |
| Signal Correlation at Gene Bodies | Strong positive correlation | [5] |
Table 2: Correlation of signals from GRO-seq and RNA Polymerase II (Pol II) ChIP-seq. The strong correlation at both promoters and gene bodies indicates that both methods effectively capture the presence of transcriptionally engaged Pol II.[4][5]
| Comparison | Number of Overlapping Genes/Peaks | Source |
| Differentially Accessible (ATAC-seq) & Differentially Expressed (RNA-seq) Genes | 89 genes | [6] |
Table 3: Overlap between differentially accessible regions identified by ATAC-seq and differentially expressed genes from RNA-seq. This overlap helps to link changes in chromatin accessibility to direct changes in gene transcription.[6]
| Method Comparison | Pearson's Correlation (r) | Source |
| RNA-seq vs. RT-qPCR (Fold Change) | 0.89 | [7] |
Table 4: Correlation of fold changes in gene expression measured by RNA-seq and validated by RT-qPCR. The high correlation demonstrates the reliability of RNA-seq data for quantifying changes in gene expression.[7]
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological pathways under investigation is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these key aspects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experimental techniques discussed in this guide.
PRO-seq (Precision Run-On sequencing) Protocol
This protocol is a refinement of GRO-seq and provides base-pair resolution of active RNA polymerases.
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to release nuclei.
-
Pellet nuclei by centrifugation and wash to remove cytoplasmic components.
-
-
Nuclear Run-On:
-
Resuspend nuclei in a reaction buffer containing biotin-labeled NTPs (e.g., Biotin-11-UTP).
-
Incubate at 30°C for a short period (e.g., 5 minutes) to allow for the incorporation of a single biotinylated nucleotide by engaged RNA polymerases.[2]
-
Stop the reaction by adding a lysis buffer (e.g., TRIzol).
-
-
RNA Fragmentation and Purification:
-
Extract total RNA.
-
Fragment the RNA to a desired size range (e.g., 100-300 nucleotides) using alkaline hydrolysis.
-
Purify the biotin-labeled nascent RNA using streptavidin-coated magnetic beads.
-
-
Library Preparation and Sequencing:
-
Ligate 3' and 5' sequencing adapters to the purified nascent RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library on a high-throughput sequencing platform.
-
RNA-seq (RNA sequencing) Protocol
-
RNA Isolation:
-
Extract total RNA from cells or tissues using a method of choice (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated (poly(A)) mRNA.
-
Fragment the RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) Protocol
-
Nuclei Isolation:
-
Harvest a small number of cells (e.g., 50,000).
-
Lyse cells with a gentle lysis buffer to isolate nuclei.
-
-
Tagmentation:
-
Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into open chromatin regions.
-
-
DNA Purification and Library Amplification:
-
Purify the tagmented DNA.
-
Amplify the library using PCR with primers that recognize the ligated adapter sequences.
-
-
Sequencing:
-
Sequence the amplified library on a high-throughput sequencing platform.
-
ChIP-seq (Chromatin Immunoprecipitation sequencing) Protocol
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA interactions in living cells using formaldehyde (B43269).
-
Lyse the cells and isolate the nuclei.
-
Son-icate the chromatin to shear the DNA into fragments of a desired size (e.g., 200-600 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase and proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
-
Sequencing:
-
Sequence the library on a high-throughput sequencing platform.
-
RT-qPCR (Quantitative Reverse Transcription PCR) Protocol
-
RNA Isolation and cDNA Synthesis:
-
Extract total RNA from the same samples used for sequencing.
-
Synthesize cDNA from the RNA using reverse transcriptase and either random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Set up a qPCR reaction containing the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Run the reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.
-
Calculate the relative fold change in gene expression between different conditions using the ΔΔCt method.[8]
-
References
- 1. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of experimental assays and analytical methods for genome-wide identification of active enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing RNA stability genome-wide through combined analysis of PRO-seq and RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - RT-qPCR and RNA-seq fold change values are highly correlated. - Public Library of Science - Figshare [plos.figshare.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Nucleoside Analogs for Studying RNA Synthesis: The Role of 5-(3-Azidopropyl)cytidine
For researchers, scientists, and drug development professionals, tracking RNA synthesis provides a dynamic view of the cellular processes that govern homeostasis, differentiation, and disease. Metabolic labeling using nucleoside analogs has become a cornerstone for these investigations, allowing for the specific isolation and analysis of newly transcribed RNA. This guide provides an objective comparison of 5-(3-Azidopropyl)cytidine against other prominent nucleoside analogs, supported by experimental data and detailed protocols to aid in experimental design.
The central technology enabling the use of many modern nucleoside analogs is bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These methods offer high specificity and efficiency for labeling and detecting biomolecules.[3] Alkyne-modified analogs like 5-ethynyluridine (B57126) (EU) are fed to cells, incorporated into nascent RNA, and subsequently detected by reacting with an azide-bearing reporter molecule (e.g., a fluorophore or biotin).[4] Conversely, azide-modified nucleosides, such as this compound, are incorporated and then detected with an alkyne-functionalized reporter. This inverse labeling strategy opens up different experimental possibilities, particularly for live-cell imaging where the cytotoxicity of copper catalysts is a concern.[1][2]
Comparison of Key Nucleoside Analogs
The choice of a nucleoside analog depends on the specific experimental goals, the biological system under study, and the desired downstream applications. Below is a comparative overview of this compound and other commonly used analogs.
| Nucleoside Analog | Chemical Modification | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Azide-modified cytidine | CuAAC or SPAAC (copper-free) [5] | Enables copper-free click chemistry (SPAAC), ideal for live-cell imaging to avoid copper toxicity.[1][2] | Metabolic incorporation of some azide-modified pyrimidines can be poor in certain cell types without metabolic engineering.[2] |
| 5-Ethynyluridine (5-EU) | Alkyne-modified uridine | CuAAC ("Click Chemistry")[4] | Highly efficient incorporation into nascent RNA across many cell types; extensively validated.[4][6] | Detection requires a copper catalyst (CuAAC), which is cytotoxic and generally unsuitable for live-cell applications.[2] May be incorporated into DNA in some organisms.[7][8] |
| 5-Ethynylcytidine (5-EC) | Alkyne-modified cytidine | CuAAC ("Click Chemistry")[9] | Efficiently incorporated into RNA but not DNA.[9] Reported to have a faster metabolic rate than 5-EU.[9] | Also requires a cytotoxic copper catalyst for detection, limiting live-cell applications.[9] |
| 5-Bromouridine (BrU) | Bromo-substituted uridine | Immunodetection (anti-BrU antibody) | Well-established traditional method.[10] | Requires antibody-based detection, which often involves harsh denaturation steps that can degrade RNA; can be less sensitive than click chemistry.[10] |
| 4-Thiouridine (4sU) | Thiol-substituted uridine | Thiol-specific biotinylation | Widely used for pulse-chase experiments to determine RNA half-lives.[11] | The reversibility of the thiol chemistry can introduce bias in purification steps. |
| 2'-Azidoadenosine (2'-AzAd) | Azide-modified adenosine | CuAAC or SPAAC (copper-free) [1] | Robustly incorporated into cellular RNA.[1] Enables copper-free SPAAC for live-cell imaging.[1] | Incorporation can be biased towards poly(A) tails by poly(A) polymerases.[1] |
Experimental Considerations and Data
Successful metabolic labeling experiments depend on optimizing labeling conditions and understanding the downstream applications.
| Parameter | This compound | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
| Typical Concentration | Dependent on cell type, typically in the µM to mM range. Optimization is critical due to potential incorporation challenges.[2] | 100 µM - 1 mM for cell culture.[4][12] | 100 - 200 µM. |
| Labeling Time | Varies from 30 minutes to 24 hours depending on the desired analysis (e.g., short pulses for synthesis rates, long pulses for turnover).[6] | 1 - 24 hours. A 1-hour pulse is common for detecting nascent transcripts.[6] | 1 - 24 hours. |
| Cell Permeability | Generally permeable, aided by nucleoside transporters.[10] | Readily enters cells.[12][13] | Readily enters cells. |
| Toxicity | Potential for cytotoxicity at high concentrations or with long incubation times; must be empirically determined. | Low toxicity at recommended concentrations (e.g., 200 µM).[12][13] | Minimally toxic at typical working concentrations.[10] |
| Downstream Applications | RNA imaging (live and fixed cells), nascent RNA capture, sequencing (RNA-seq), qPCR.[1] | Nascent RNA capture, sequencing (RNA-seq), qPCR, microarray analysis, fluorescence microscopy.[14][15] | Nascent RNA capture (immunoprecipitation), sequencing, microarray analysis.[10] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the standard procedures for using nucleoside analogs to study RNA synthesis.
General Workflow for Metabolic RNA Labeling
The process begins with introducing the nucleoside analog to the biological system, followed by its incorporation into newly synthesized RNA. The labeled RNA is then detected using a corresponding bioorthogonal reaction or antibody-based method.
Caption: General experimental workflow for nascent RNA analysis.
Key Bioorthogonal Reactions
The detection of azide (B81097) or alkyne-modified nucleosides relies on specific chemical reactions that form a stable covalent bond with a reporter molecule.
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient reaction is the standard for detecting alkyne-modified analogs like 5-EU. It requires a copper(I) catalyst, which is generated in situ from copper(II) sulfate (B86663) by a reducing agent like sodium ascorbate.
Caption: The CuAAC "Click" reaction for labeling RNA.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the method of choice for live-cell imaging because it eliminates the need for a toxic copper catalyst. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide. This makes azide-modified analogs like this compound particularly valuable.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. sahoury.com [sahoury.com]
- 13. Invitrogen Click-iT Nascent RNA Capture Kit, for gene expression analysis 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Side-by-side comparison of different click chemistry reagents for RNA detection.
A Guide for Researchers, Scientists, and Drug Development Professionals
The ability to detect and visualize RNA within the complex cellular environment is paramount for unraveling biological processes and advancing therapeutic strategies. Click chemistry has emerged as a powerful and versatile tool for RNA labeling, offering high specificity and efficiency. This guide provides an objective side-by-side comparison of different click chemistry reagents for RNA detection, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Introduction to Click Chemistry for RNA Detection
Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yield.[1] For RNA detection, this typically involves a two-step process: first, the incorporation of a "clickable" chemical moiety (an alkyne or an azide) into the RNA molecule, and second, the reaction of this moiety with a complementary probe, often a fluorophore, for visualization or a biotin (B1667282) tag for enrichment.[2][3]
The two most prominent click chemistry reactions used for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] A third, the inverse-electron-demand Diels-Alder (iEDDA) reaction, is also gaining traction.[6]
Core Mechanisms and Reagents
The choice of click chemistry reagent is intrinsically linked to the method of incorporating the clickable handle into the RNA. This is most commonly achieved through metabolic labeling, where cells are incubated with a modified nucleoside analog that gets incorporated into newly synthesized RNA.[7][8]
Key Metabolic Labeling Reagents:
-
5-Ethynyluridine (B57126) (EU): An alkyne-modified uridine (B1682114) analog that is readily incorporated into nascent RNA transcripts by cellular RNA polymerases.[8][9] It is a versatile reagent for subsequent detection via CuAAC or SPAAC with an azide-functionalized probe.[3]
-
Azide-Modified Nucleosides (e.g., Azidomethyluridine - AMU): These analogs introduce an azide (B81097) group into the RNA, which can then be detected with an alkyne-functionalized probe.[9]
-
N6-cyclopropane-modified adenosine (B11128) (cpA): This analog is used for metabolic RNA labeling and subsequent detection via the copper-free iEDDA reaction with a tetrazine-conjugated probe.[6]
The Click Reactions: A Comparative Overview
The primary distinction between the click chemistry reactions lies in the requirement for a copper catalyst.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the cycloaddition of an alkyne and an azide, catalyzed by copper(I) ions.[10][11] While robust, the cytotoxicity of copper can be a concern for live-cell imaging and in vivo studies.[5][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (B158145) (e.g., DIBO, DBCO) that reacts spontaneously with an azide without the need for a toxic copper catalyst.[4][13] This makes SPAAC the preferred method for live-cell applications.[14] However, the reaction kinetics of SPAAC are generally slower than CuAAC.[4]
-
Inverse-Electron-Demand Diels-Alder (iEDDA): This is another copper-free click reaction that involves the reaction of a dienophile (often a strained alkene or alkyne) with a tetrazine.[6][15] It is known for its exceptionally fast reaction rates.
Quantitative Performance Comparison
The selection of a click chemistry reagent for RNA detection often involves a trade-off between reaction speed, biocompatibility, and signal amplification. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Catalyst Required | Yes (Copper(I)) | No | No |
| Biocompatibility | Lower (due to copper cytotoxicity)[5] | High | High |
| Reaction Kinetics | Very Fast | Moderate to Fast | Extremely Fast |
| Typical Reagents | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DIBO, DBCO) + Azide | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) |
| Primary Application | Fixed cells, in vitro assays[10] | Live-cell imaging, in vivo studies[14] | Live-cell imaging, rapid labeling[6] |
| Potential Issues | RNA degradation, cellular toxicity[5][12] | Slower reaction rates compared to CuAAC[4] | Potential for off-target reactions with certain biological molecules. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for metabolic RNA labeling followed by detection using CuAAC and SPAAC.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
-
Cell Culture: Plate cells on a suitable substrate (e.g., coverslips in a 12-well plate) and grow to the desired confluency.
-
EU Incorporation: Replace the growth medium with a fresh medium containing 1 mM 5-ethynyluridine (EU).
-
Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of EU into newly synthesized RNA. The incubation time can be adjusted to label different populations of RNA based on their turnover rates.
-
Fixation: Wash the cells three times with PBS and then fix with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
Protocol 2: Detection of EU-labeled RNA via CuAAC
This protocol is suitable for fixed cells.
-
Prepare Click Reaction Cocktail: Prepare a 1X solution of the click reaction buffer. For each coverslip, prepare the following reaction cocktail immediately before use:
-
43 µL 1X Click Reaction Buffer
-
2 µL Copper Sulfate (CuSO₄) solution
-
0.5 µL Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
5 µL Reaction Buffer Additive
-
-
Click Reaction: Remove the permeabilization buffer from the cells and wash twice with PBS. Add 50 µL of the click reaction cocktail to each coverslip.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with the click reaction wash buffer.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled RNA using a fluorescence microscope.
Protocol 3: Detection of Azide-labeled RNA via SPAAC
This protocol is suitable for live or fixed cells.
-
Prepare Labeling Solution: Prepare a solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy3) in a biocompatible buffer (e.g., PBS or cell culture medium).
-
Labeling: For live cells, add the DBCO-fluorophore solution directly to the cell culture medium. For fixed and permeabilized cells, add the solution to the coverslips.
-
Incubation: Incubate for 1-2 hours at 37°C (for live cells) or room temperature (for fixed cells), protected from light.[14]
-
Washing: Wash the cells three times with a suitable buffer to remove the unbound probe.
-
Imaging: Proceed with imaging using a fluorescence microscope.
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Conclusion
The choice between different click chemistry reagents for RNA detection is dependent on the specific experimental goals. For applications in fixed cells where high reaction efficiency is paramount, CuAAC remains a powerful option. However, for live-cell imaging and in vivo studies where biocompatibility is critical, the copper-free SPAAC and iEDDA reactions are the superior choices. By understanding the fundamental differences in their mechanisms, performance, and experimental requirements, researchers can confidently select the most appropriate click chemistry tool to illuminate the dynamic world of RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biosynth.com [biosynth.com]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Genetically Encoded Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 5-(3-Azidopropyl)cytidine-Based Metabolic Labeling
For researchers, scientists, and drug development professionals venturing into the dynamic world of nascent RNA analysis, metabolic labeling stands as a powerful technique to capture a snapshot of transcriptional activity. 5-(3-Azidopropyl)cytidine (APC) represents a class of azide-modified nucleosides that, once incorporated into newly synthesized RNA, can be tagged with imaging probes or affinity handles via bioorthogonal click chemistry. This guide provides a comparative analysis of APC with other widely used metabolic labels, 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU), emphasizing the critical control experiments necessary to ensure the validity and accurate interpretation of your findings.
While direct, peer-reviewed data on the performance of this compound in metabolic labeling is not as extensively documented as for EU and 4sU, this guide synthesizes best practices from related azide-modified nucleosides and established metabolic labeling principles to provide a robust framework for your experiments.
Performance Comparison of Metabolic RNA Labels
The selection of a metabolic labeling reagent is contingent on the specific experimental goals, the sensitivity of the biological system, and the desired downstream application. Below is a comparative summary of key performance indicators for APC, EU, and 4sU.
| Parameter | This compound (APC) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Detection Method | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry" | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Thiol-specific biotinylation or induced T-to-C mutations for sequencing (e.g., SLAMseq)[1][2] |
| Typical Labeling Concentration | Estimated: 10-100 µM (empirical optimization required) | 100 µM - 1 mM[3] | 100-500 µM[4] |
| Potential Cytotoxicity | Possible, as some cytidine (B196190) analogs can be cytotoxic and may affect DNA methyltransferases.[5][6] Dose-response and viability assays are critical. | Low to moderate; can inhibit cell proliferation at higher concentrations or with prolonged exposure.[7] | Can inhibit rRNA synthesis and induce nucleolar stress at higher concentrations.[8] |
| Perturbation of Transcription | Largely uncharacterized. Control experiments to assess global transcription rates are essential. | Minimal at optimal concentrations, but can perturb nuclear RNA metabolism with prolonged exposure.[7] | Can cause subtle alterations in pre-mRNA splicing.[8] |
| Incorporation Efficiency | Expected to be lower than uridine (B1682114) analogs due to cellular nucleotide pool dynamics. | Generally high and robust across many cell types. | Efficiently incorporated into nascent RNA. |
| Downstream Applications | Imaging, Affinity Purification, Sequencing | Imaging, Affinity Purification, Sequencing[9] | Affinity Purification, Sequencing (SLAMseq, TimeLapse-seq)[1][4] |
Experimental Workflows and Signaling Pathways
Metabolic Labeling and Detection Workflow
The general workflow for metabolic labeling of nascent RNA involves the introduction of a modified nucleoside, its incorporation by cellular machinery, and subsequent detection. The choice of detection chemistry is a critical determinant of the experimental design.
Control Experiment Design
To ensure the specificity and validity of your results, a comprehensive set of control experiments is indispensable. The following diagram illustrates the key control groups for an APC-based metabolic labeling experiment.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (APC)
Disclaimer: This protocol is a synthesized best-practice guide based on protocols for other azide-modified nucleosides. Empirical optimization for your specific cell type and experimental conditions is critical.
Materials:
-
This compound (APC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA extraction reagent
-
Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper(II) sulfate (B86663), sodium ascorbate, and a copper ligand like THPTA for CuAAC; or a strained cyclooctyne (B158145) like DBCO-biotin for SPAAC)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of APC Labeling Medium: Prepare a stock solution of APC in DMSO or sterile water. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a range of 10-100 µM).
-
Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the APC-containing medium. Incubate the cells for a predetermined period (e.g., 1-4 hours). The optimal labeling time will depend on the transcription rate of your genes of interest and the stability of the transcripts.
-
Cell Harvesting and RNA Isolation:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol or your preferred RNA extraction method.
-
Isolate total RNA according to the manufacturer's protocol. Ensure high-quality, intact RNA is obtained.
-
Protocol 2: Click Chemistry Reaction (CuAAC) for Biotinylation of APC-labeled RNA
Materials:
-
APC-labeled total RNA (from Protocol 1)
-
Alkyne-biotin
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the following in order:
-
5-10 µg of APC-labeled total RNA
-
Nuclease-free water to a final volume of ~40 µL
-
5 µL of 10X Click Reaction Buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7)
-
2 µL of 20 mM CuSO₄
-
2 µL of 50 mM THPTA
-
2.5 µL of 10 mM Alkyne-Biotin
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding 2.5 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the biotinylated RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove unreacted click chemistry reagents.
Protocol 3: Control Experiments
-
Negative Control 1 (No Label): Perform the entire procedure, but substitute the APC-containing medium with regular medium. This control is essential to assess any non-specific binding of the click chemistry reagents to RNA or other cellular components.
-
Negative Control 2 (No Click Reagents): Label the cells with APC as in the experimental condition, but omit the click chemistry reagents during the detection step. This control helps to determine any background signal from the unincorporated APC or non-specific binding of the detection reagents in the absence of a click reaction.
-
Positive Control (EU Labeling): In parallel, perform the metabolic labeling experiment using 5-ethynyluridine (EU) at a known effective concentration (e.g., 200 µM). This will validate that the metabolic labeling and click chemistry procedures are working correctly in your system.
-
Toxicity Control: Culture cells in the presence of a range of APC concentrations for the duration of your labeling experiment. Assess cell viability using a standard method such as a Trypan Blue exclusion assay or an MTT assay. This is crucial to ensure that the observed effects are not due to cellular toxicity.
-
Transcription Perturbation Control: Treat cells with the chosen concentration of APC. At the end of the labeling period, measure global RNA synthesis rates using a method like a 5-EU incorporation assay followed by fluorescence detection, or by quantifying a panel of housekeeping gene transcripts. Compare these rates to untreated control cells to determine if APC significantly alters transcription.
By diligently applying these control experiments in conjunction with the optimized labeling protocols, researchers can confidently utilize this compound for the metabolic labeling of nascent RNA, paving the way for novel discoveries in the intricate regulation of gene expression.
References
- 1. SLAMseq RNA Kinetics Kits | Lexogen [lexogen.com]
- 2. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 3. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Assessment of a Nucleoside Analogue FNC (2’-deoxy-2’- β-fluoro-4’-azidocytidine ) in Balb/c Mice: Acute Toxicity Study [journal.waocp.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Azido- vs. Alkyne-Modified Nucleosides: A Comparative Review for Cellular Proliferation and DNA Labeling Studies
For researchers, scientists, and drug development professionals, the precise measurement of DNA synthesis is a cornerstone of cellular analysis. The advent of bioorthogonal chemistry has revolutionized this field, with azido- and alkyne-modified nucleosides emerging as powerful tools for metabolic labeling of nascent DNA. This guide provides a comprehensive comparison of these two classes of molecules, offering insights into their performance, experimental considerations, and underlying biological pathways to aid in the selection of the optimal tool for your research needs.
The principle behind both azido- and alkyne-modified nucleosides lies in their structural analogy to natural nucleosides, allowing their incorporation into newly synthesized DNA by cellular machinery. Once incorporated, the bioorthogonal functional group—either an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH)—serves as a handle for covalent ligation to a reporter molecule, typically a fluorophore or a biotin (B1667282) tag, via "click chemistry." This enables the visualization and quantification of DNA replication with high specificity and sensitivity.
Performance Comparison: A Head-to-Head Look at Azido- and Alkyne-Modified Nucleosides
The choice between an azido- and an alkyne-modified nucleoside can significantly impact experimental outcomes, particularly concerning cytotoxicity, labeling efficiency, and potential off-target effects. While both are effective, subtle differences in their cellular processing and detection can make one more suitable for a given application.
A direct comparison between 2'-Azido-2'-deoxycytidine (Azido-dC), an azido-modified nucleoside, and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a widely used alkyne-modified nucleoside, highlights these distinctions.
Table 1: Qualitative Performance Comparison of Azido-dC and EdU in DNA Metabolic Labeling [1]
| Feature | 2'-Azido-2'-deoxycytidine (Azido-dC) | 5-ethynyl-2'-deoxyuridine (EdU) | Key Takeaway |
| Modification | Azide (-N₃) | Alkyne (-C≡CH) | The core chemical difference dictating the choice of detection reagent. |
| Cytotoxicity | Generally considered more cytotoxic | Generally considered less cytotoxic | EdU is often favored for long-term labeling studies to minimize perturbation of cellular health.[1] |
| Cell Cycle Perturbation | Can induce cell cycle arrest, particularly at higher concentrations | Minimal perturbation of the cell cycle at standard working concentrations | For sensitive cell cycle analyses, EdU is the preferred reagent.[1] |
| Labeling Efficiency | Effective for labeling, but may be limited by cytotoxicity at higher concentrations needed for maximal signal | Highly efficient incorporation into DNA, providing a robust signal for detection | The high efficiency and low toxicity of EdU often result in a superior signal-to-noise ratio.[1] |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-fluorophore | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-fluorophore | The choice of fluorophore and its conjugation partner is a critical experimental parameter.[1] |
While comprehensive quantitative data comparing a wide range of azido- and alkyne-modified nucleosides is still emerging, studies with specific compounds provide valuable insights into their cytotoxic profiles.
Table 2: Comparative Cytotoxicity (IC₅₀ Values) of Selected Nucleoside Analogs
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 5-ethynyl-2'-deoxyuridine (EdU) | Alkyne | CHO | 0.088 | [2] |
| 5-bromo-2'-deoxyuridine (BrdU) | Halogen | CHO | 15 | [2] |
| Gemcitabine | Fluoro | H2052 (Mesothelioma) | 0.046 | [3] |
| 5-fluoro-2'-deoxyuridine | Fluoro | H2052 (Mesothelioma) | 0.043 | [3] |
| 6-azido-5-fluoro-uridine derivative | Azido (B1232118) | Leukemia Cell Lines | Potent Activity | [3] |
Metabolic Pathway and Mechanism of Action
The journey of a modified nucleoside from the cell culture medium to incorporation into the DNA backbone is a multi-step process governed by the nucleoside salvage pathway. Understanding this pathway is crucial for interpreting experimental results and troubleshooting potential issues.
Caption: Metabolic activation of azido- and alkyne-modified nucleosides.
Modified nucleosides are transported into the cell by equilibrative nucleoside transporters (ENTs). Once inside, they are phosphorylated by a series of cellular kinases, primarily through the nucleoside salvage pathway, to their active triphosphate forms.[4] For thymidine analogs like EdU and 5-(azidomethyl)-2'-deoxyuridine (AmdU), thymidine kinase 1 (TK1) is the key enzyme initiating the first phosphorylation step.[5] For cytidine (B196190) analogs like Azido-dC, uridine-cytidine kinase (UCK) is involved.[6] The resulting triphosphates are then recognized by DNA polymerases and incorporated into the nascent DNA strand during replication.
Experimental Protocols: A Comparative Workflow
The fundamental difference in the chemical handle of azido- and alkyne-modified nucleosides dictates the choice of the corresponding click-ready detection reagent. The following provides a generalized, comparative workflow for labeling and detecting these modified nucleosides in cultured cells.
Caption: Comparative workflow for labeling DNA with azido- and alkyne-modified nucleosides.
Detailed Methodologies
1. Metabolic Labeling of Cultured Cells:
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips in a 24-well plate) to allow for adherence and logarithmic growth.
-
Preparation of Labeling Medium: Prepare a working solution of the azido- or alkyne-modified nucleoside (e.g., 10 µM 2-Azido-dC or EdU) in pre-warmed complete cell culture medium.[1]
-
Incubation: Remove the existing medium and replace it with the labeling medium. Incubate the cells for a desired period (e.g., 1-2 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell cycle length and experimental goals.
2. Cell Fixation and Permeabilization:
-
Washing: After labeling, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with a 3.7% to 4% solution of paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS, then permeabilize with a solution of 0.5% Triton® X-100 in PBS for 20 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the nucleus.
3. Click Chemistry Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
This step is where the workflows for azido- and alkyne-modified nucleosides diverge in terms of the detection reagent used.
-
Prepare the Click Reaction Cocktail (prepare fresh):
-
For azido-modified DNA (e.g., from AmdU or Azido-dC):
-
PBS
-
Alkyne-fluorophore (e.g., 5 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM stock, final concentration ~1-2 mM)
-
Reducing agent (e.g., sodium ascorbate, 100 mM stock, final concentration ~10 mM)
-
-
For alkyne-modified DNA (e.g., from EdU):
-
PBS
-
Azide-fluorophore (e.g., 5 µM)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM stock, final concentration ~1-2 mM)
-
Reducing agent (e.g., sodium ascorbate, 100 mM stock, final concentration ~10 mM)
-
-
-
Reaction: Remove the permeabilization buffer and wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
4. Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain such as Hoechst 33342 or DAPI for 15 minutes.
-
Wash the cells twice with PBS.
5. Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filters suitable for the chosen fluorophore and counterstain.
Conclusion: Selecting the Right Tool for the Job
Both azido- and alkyne-modified nucleosides are invaluable tools for studying DNA synthesis and cell proliferation. The choice between them should be guided by the specific requirements of the experiment.
-
For most standard cell proliferation assays, the alkyne-modified nucleoside EdU is often the preferred choice due to its lower cytotoxicity and high labeling efficiency, which generally provides a better signal-to-noise ratio. [1]
-
Azido-modified nucleosides, such as AmdU and Azido-dC, offer a valid alternative and may be particularly useful in multiplexing experiments where an orthogonal detection chemistry is required. The development of more stable azido-nucleosides like AmdU has addressed earlier concerns about the instability of some azido compounds.[7]
Ultimately, empirical testing and optimization of labeling conditions for the specific cell type and experimental setup are crucial for obtaining reliable and reproducible results. This guide provides a foundational framework to inform these decisions and to facilitate the successful application of these powerful chemical biology tools in your research.
References
- 1. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(3-Azidopropyl)cytidine: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides detailed operational and disposal procedures for 5-(3-Azidopropyl)cytidine, a cytidine (B196190) nucleoside analog containing an azide (B81097) group.[1][2] Due to the potential hazards associated with organic azides, strict adherence to the following safety protocols is imperative to ensure the well-being of laboratory personnel and compliance with safety regulations.
I. Hazard Assessment and Essential Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. While this compound is not classified as a hazardous substance in all contexts, the azide functional group necessitates careful handling to prevent the formation of highly explosive and toxic byproducts.
Key Prohibitions:
-
NEVER mix azide-containing waste with acidic solutions. This can generate hydrazoic acid, which is highly toxic and explosive.[3]
-
NEVER allow contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts. This can form dangerously shock-sensitive and explosive heavy metal azides. For this reason, never dispose of azide solutions down the drain, as plumbing may contain these metals.[3][4]
-
AVOID using metal spatulas or other metal utensils for handling. This can lead to the formation of explosive metal azides.[3][5] Use plastic or glass spatulas instead.[5]
-
DO NOT use halogenated solvents (e.g., dichloromethane, chloroform) as reaction media with azides, as this can form extremely unstable di- and tri-azidomethane.[3][5]
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Item | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[6] |
| Eye Protection | Safety glasses or splash goggles must be worn.[7] A face shield may be necessary depending on the procedure.[8] |
| Body Protection | A lab coat is required.[5] |
| Respiratory | Work should be conducted in a chemical fume hood to avoid inhalation.[4][5] |
II. Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound is to first convert the organic azide into a more stable amine derivative before collection as chemical waste.[3]
Step 1: In-Lab Deactivation of this compound
This procedure should be performed in a chemical fume hood.
-
Preparation: Prepare a solution of the this compound waste. If it is in a non-halogenated organic solvent, it can be diluted further with the same solvent. If it is a solid, dissolve it in a suitable non-halogenated solvent (e.g., ethanol, THF).
-
Reduction to Amine: A common method to reduce an organic azide to a stable amine is through catalytic hydrogenation or reduction with a reagent like triphenylphosphine (B44618) (Staudinger reaction) or a reducing agent like lithium aluminum hydride (use with extreme caution and by experienced personnel only). Consult established organic chemistry protocols for the specific reduction method most compatible with your experimental setup.
-
Verification of Deactivation (Optional but Recommended): If possible and safe to do so, use an appropriate analytical method (e.g., TLC, IR spectroscopy) to confirm the disappearance of the azide group.
Step 2: Waste Collection and Labeling
-
Segregated Waste Stream: All waste containing or potentially contaminated with azides, including the deactivated amine solution, must be collected in a dedicated waste container.[3][5][9]
-
Container Type: Use a clearly labeled, leak-proof container. Plastic containers are preferable to avoid any potential reaction with metal.[3]
-
Labeling: The waste container must be explicitly and clearly labeled as "AZIDE-CONTAINING WASTE" and should detail the specific contents, including the original azide compound and any solvents or reagents used in the deactivation process.[3][9] This ensures that it is not mixed with incompatible waste streams.
Step 3: Final Disposal
-
Institutional Procedures: All azide-containing materials must be disposed of through your institution's chemical waste program.[3]
-
Licensed Waste Disposal: Entrust the final disposal to a licensed waste disposal company. Adhere to all local, state, and federal regulations.[8]
III. Spill and Decontamination Procedures
In Case of a Spill:
-
Evacuate and Secure: If the spill is large or outside of a fume hood, evacuate the area, post warning signs, and notify your institution's environmental health and safety (EH&S) office.[9]
-
Small Spills in a Fume Hood: For small spills contained within a fume hood, notify your supervisor.[5]
Decontamination of Equipment:
-
Initial Cleaning: All laboratory equipment that has come into contact with this compound must be decontaminated.[10][11]
-
Surface Decontamination: Wipe all surfaces with a suitable disinfectant or cleaning agent, allowing for appropriate contact time.[12][13]
-
Rinsing: If a corrosive cleaning agent like bleach is used, rinse the surfaces with water afterward to prevent damage.[12][13]
-
Final Disposal of Cleaning Materials: All contaminated cleaning materials (e.g., gloves, absorbent pads) must be placed in the designated "azide contaminated waste" bag or container.[4][9]
Visual Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. gelest.com [gelest.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. uvic.ca [uvic.ca]
- 10. research.uga.edu [research.uga.edu]
- 11. cmich.edu [cmich.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
